3-Iodo-7-methoxy-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-7-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMLCUJEOMSFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630240 | |
| Record name | 3-Iodo-7-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351210-07-6 | |
| Record name | 3-Iodo-7-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Regioselective Synthesis of 3-Iodo-7-methoxy-1H-indazole
An In-depth Guide for Medicinal Chemists and Process Development Scientists on the Synthesis, Mechanistic Rationale, and Practical Application of a Key Pharmaceutical Building Block.
Executive Summary
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The strategic functionalization of this privileged structure is paramount for developing novel therapeutics. This guide provides a detailed technical overview of the synthesis of 3-iodo-7-methoxy-1H-indazole from 7-methoxy-1H-indazole. We delve into the prevalent and robust method of direct C3 iodination, exploring the underlying reaction mechanism, providing detailed experimental protocols, and discussing critical aspects of reagent selection, reaction work-up, and product characterization. This document is intended to serve as a practical and authoritative resource for researchers in drug discovery and development, offering field-proven insights to enable the efficient and reliable synthesis of this versatile chemical intermediate.
Strategic Importance in Drug Discovery
The value of this compound as a synthetic intermediate lies in the strategic placement of its functional groups. The indazole nucleus itself is a bioisostere of indole and is present in drugs such as the anti-cancer agents Axitinib and Niraparib.[3] The functional groups on this core impart specific, desirable properties:
-
The 7-Methoxy Group: The presence of an alkoxy group on the benzene portion of the scaffold significantly influences the electronic properties of the ring system, which can be crucial for modulating a molecule's interaction with a biological target.[4]
-
The 3-Iodo Substituent: Halogenation, particularly iodination, at the C3 position is a key strategic modification. The carbon-iodine bond is a highly versatile synthetic handle for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[4][5] This allows for the efficient introduction of diverse molecular fragments, making it an invaluable tool for building molecular complexity and conducting structure-activity relationship (SAR) studies.[4]
Synthetic Strategy: Mechanism of C3 Electrophilic Iodination
The synthesis of this compound is most commonly achieved via a direct electrophilic iodination of the C3 position of the 7-methoxy-1H-indazole starting material. The indazole ring is inherently electron-rich, but its reactivity is significantly enhanced under basic conditions. The C3 position is the most nucleophilic carbon, making it the primary site for electrophilic attack.
The reaction proceeds through a well-established mechanism:
-
Deprotonation: A base, typically a hydroxide or carbonate, abstracts the acidic proton from the N1 position of the indazole ring. This generates a highly nucleophilic indazolide anion.
-
Nucleophilic Attack: The resulting anion exists in resonance, with a significant concentration of negative charge on the C3 carbon. This carbon then acts as a nucleophile, attacking an electrophilic iodine source, such as molecular iodine (I₂).
-
Product Formation: The attack on the iodine molecule cleaves the I-I bond, forming the C-I bond at the C3 position and releasing an iodide anion, yielding the final product.
This regioselectivity is a key feature of the indazole system, allowing for predictable and high-yielding functionalization at the C3 position.[5]
Caption: Reaction mechanism for the base-mediated C3 iodination of 7-methoxy-1H-indazole.
Experimental Protocols and Methodologies
The direct iodination of indazoles can be achieved using several reagent systems. Below are two reliable protocols, including the classical approach with molecular iodine and an alternative using N-Iodosuccinimide (NIS).
Protocol 1: Direct Iodination using Iodine and Potassium Hydroxide
This method is widely cited for the C3 iodination of various indazole scaffolds and is valued for its simplicity and the use of cost-effective reagents.[5]
Reagent Summary
| Reagent | CAS Number | Molar Mass ( g/mol ) | Molar Equivalents | Purpose |
|---|---|---|---|---|
| 7-Methoxy-1H-indazole | 6951-40-2 | 148.16 | 1.0 | Starting Material |
| Iodine (I₂) | 7553-56-2 | 253.81 | 1.1 - 1.5 | Iodinating Agent |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 2.0 - 3.0 | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-methoxy-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.
-
Base Addition: Add powdered potassium hydroxide (2.0 - 3.0 eq) to the solution. Stir the resulting suspension at room temperature for 15-30 minutes. The base deprotonates the indazole, forming the active nucleophile.[5]
-
Iodine Addition: In a separate flask, dissolve iodine (1.1 - 1.5 eq) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing water and ice. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.[6]
Protocol 2: Alternative Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a milder and often more convenient electrophilic iodinating agent. It can be easier to handle than molecular iodine and the succinimide byproduct is often readily removed during work-up.[6]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 7-methoxy-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 - 1.2 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction's progress by TLC.
-
Work-up and Purification: Follow the same work-up, extraction, and purification procedures as described in Protocol 1. The aqueous washes will help remove the succinimide byproduct.
Workflow, Troubleshooting, and Purification
A robust workflow is essential for obtaining a high-purity product. The primary challenge in this synthesis is often the removal of unreacted starting material and potential regioisomeric or di-iodinated side products.[6]
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base or iodinating agent; low reaction temperature or time. | Add additional equivalents of base and/or iodinating agent. Increase reaction time or gently heat the mixture. |
| Multiple Spots on TLC [6] | Formation of regioisomers (e.g., 5-iodo) or di-iodinated products.[6] | Careful purification via column chromatography is essential. Screen different solvent systems to achieve optimal separation.[6] |
| Low Yield | Product loss during aqueous work-up; incomplete reaction; sub-optimal purification. | Ensure thorough extraction from the aqueous layer. Optimize reaction conditions and chromatography technique. |
| Difficult Purification | Close-running spots on TLC. | Utilize a high-resolution silica gel or consider preparative HPLC for challenging separations.[6] |
Product Characterization
Rigorous characterization is necessary to confirm the structure and purity of the final product, this compound (CAS: 351210-07-6).
-
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation. Expected signals would include a singlet for the methoxy protons (~3.9-4.1 ppm), distinct signals in the aromatic region (typically ~6.7-7.5 ppm) corresponding to the three protons on the benzene ring, and a broad singlet for the N-H proton at a downfield shift (>10 ppm).[7]
-
¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals, including the methoxy carbon, carbons of the indazole core, and the characteristic signal for the carbon bearing the iodine atom (C3), which will be shifted upfield compared to its protonated counterpart.
-
Mass Spectrometry (MS): Mass spectral analysis should show the correct molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular formula C₈H₇IN₂O.
Conclusion
The synthesis of this compound via direct C3 electrophilic iodination is a reliable and scalable method for producing a key intermediate for pharmaceutical research. By understanding the underlying reaction mechanism, carefully selecting reagents, and employing robust purification techniques, researchers can consistently obtain this valuable building block in high purity. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful synthesis and application of this compound in the development of next-generation therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. This compound(351210-07-6) 1H NMR [m.chemicalbook.com]
A Guide to the Spectroscopic Characterization of 3-Iodo-7-methoxy-1H-indazole
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Iodo-7-methoxy-1H-indazole, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] The indazole scaffold is recognized as a "privileged structure" due to its ability to bind to multiple biological targets, and its derivatives have shown a wide range of activities, including anti-cancer and anti-inflammatory properties.[2][3] The strategic placement of an iodine atom at the C3-position and a methoxy group at the C7-position makes this molecule a versatile building block for further synthetic elaboration via cross-coupling reactions.[1] This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—required for unambiguous structure elucidation and purity assessment. It is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice.
The Strategic Importance of Characterization
In drug development, the absolute certainty of a molecule's structure is non-negotiable. For a compound like this compound, each functional group has a purpose. The methoxy group influences electronic properties and potential metabolic stability, while the carbon-iodine bond is a key synthetic handle for introducing molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] An error in identifying the isomeric form or confirming the substituent positions can lead to the misinterpretation of structure-activity relationships (SAR), wasting significant resources. The suite of spectroscopic methods detailed herein provides a self-validating system to confirm the molecular identity with high fidelity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for the complete and unambiguous assignment of all proton and carbon signals.
Foundational Principles & Experimental Rationale
The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The electron-donating methoxy group and the electron-withdrawing/sterically bulky iodine atom create a distinct electronic landscape on the indazole ring, resulting in a predictable dispersion of signals in the aromatic region of the NMR spectra. The choice of a deuterated solvent is critical; solvents like DMSO-d₆ are often preferred for indazole derivatives as they allow for the observation of the exchangeable N-H proton, which might otherwise be broadened or absent in other solvents.[4]
Predicted ¹H and ¹³C NMR Data
While a definitive, peer-reviewed spectrum for this specific molecule is not widely published, we can predict the expected chemical shifts based on data from closely related analogs such as 7-methoxy-1H-indazole and other substituted indazoles.[5][6] The standard numbering convention for the indazole ring is used for all assignments.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale & Expected Correlations |
| N1-H | ~13.0 (broad singlet) | - | Exchangeable proton, typically downfield in DMSO-d₆. |
| C3 | - | ~90-100 | Site of iodination; the C-I bond causes a significant upfield shift compared to a C-H carbon. |
| C3a | - | ~140-142 | Quaternary carbon at the ring junction. Expected HMBC correlation to H4 and H5. |
| C4 | ~7.3-7.4 (doublet) | ~120-122 | Aromatic proton ortho to the methoxy group. Expected COSY correlation with H5 and HMBC correlation to C3a, C5a, and C7a. |
| C5 | ~6.9-7.0 (triplet) | ~110-112 | Aromatic proton between H4 and H6. Expected COSY correlations with H4 and H6. |
| C6 | ~7.1-7.2 (doublet) | ~128-130 | Aromatic proton para to the methoxy group. Expected COSY correlation with H5. |
| C7 | - | ~145-148 | Methoxy-substituted carbon, shifted downfield. Expected HMBC correlation from OCH₃ protons. |
| C7a | - | ~115-117 | Quaternary carbon at the ring junction. Expected HMBC correlation to H4 and H6. |
| 7-OCH₃ | ~3.9-4.0 (singlet, 3H) | ~55-56 | Protons of the methoxy group. Expected HMBC correlation to C7. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of solid this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[4]
-
Add a minimal amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).
-
Cap the tube and gently agitate to ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.[4]
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) coupling networks, confirming the connectivity of the aromatic protons (H4, H5, H6).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing the molecular fragments together.
-
-
Visualization of NMR Workflow & Structural Correlation
The following diagrams illustrate the logical workflow for NMR analysis and the key correlations used for structural assignment.
Caption: Logical workflow for the complete NMR characterization of the target molecule.
Caption: Key HMBC correlations for assigning quaternary carbons in the indazole ring.
Mass Spectrometry (MS): Unambiguous Molecular Formula Confirmation
Mass spectrometry provides the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm).
Rationale: The Isotopic Signature
Unlike compounds containing chlorine or bromine which have distinct M+2 isotopic peaks, iodine is monoisotopic (¹²⁷I).[7][8] Therefore, the mass spectrum of this compound will show a single, sharp molecular ion peak, which simplifies spectral interpretation. The primary goal is to match the experimentally observed accurate mass with the theoretically calculated mass for the molecular formula C₈H₇IN₂O.
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₈H₈IN₂O⁺ | 274.9676 | To be determined |
| [M+Na]⁺ | C₈H₇IN₂ONa⁺ | 296.9495 | To be determined |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Analysis: Determine the accurate mass of the most abundant molecular ion peak and use software to calculate the elemental composition, confirming it matches C₈H₇IN₂O.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Rationale: Key Vibrational Modes
For this compound, we expect to see characteristic absorption bands corresponding to the N-H bond of the indazole ring, the C-H bonds of the aromatic ring and methoxy group, C=C and C=N bonds within the aromatic system, and the C-O bond of the ether linkage. The presence and position of these bands provide corroborating evidence for the proposed structure.
Table 3: Key Infrared Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100-3300 (broad) | N-H Stretch | Indazole ring N-H[9] |
| 3000-3100 | Aromatic C-H Stretch | C-H bonds on the benzene portion of the indazole ring |
| 2850-3000 | Aliphatic C-H Stretch | C-H bonds of the methoxy (-OCH₃) group |
| 1580-1620 | C=C & C=N Stretch | Aromatic ring stretching vibrations[5] |
| 1200-1300 | Aryl C-O Stretch | Asymmetric stretch of the Ar-O-CH₃ ether linkage[5] |
| 1000-1100 | Aryl C-O Stretch | Symmetric stretch of the Ar-O-CH₃ ether linkage |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Analysis: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, MS, and IR spectroscopy. NMR provides the detailed skeletal framework and substituent positions, HRMS confirms the elemental composition with high precision, and IR spectroscopy verifies the presence of key functional groups. This multi-faceted analytical approach ensures the identity and purity of this valuable synthetic intermediate, providing a solid foundation for its application in medicinal chemistry and the development of novel therapeutic agents.
References
- 1. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. CID 139058706 | C72H72N18O9 | CID 139058706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Indazole(271-44-3) IR Spectrum [m.chemicalbook.com]
Spectroscopic Characterization of 3-Iodo-7-methoxy-1H-indazole: A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone in the design of novel therapeutics.[1][2] Among the vast array of substituted indazoles, 3-iodo-7-methoxy-1H-indazole stands out as a versatile intermediate, primed for further functionalization through cross-coupling reactions. The precise characterization of this molecule is therefore of paramount importance to ensure the identity, purity, and integrity of subsequent synthetic endeavors.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere presentation of data, offering insights into the experimental rationale and the interpretation of spectral features. The protocols and analyses herein are grounded in established principles and validated methodologies, ensuring scientific rigor and trustworthiness.
Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is operated in positive ion mode. The sample is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured with high accuracy.
-
Data Analysis: The measured m/z value of the protonated molecule [M+H]⁺ is compared with the theoretically calculated exact mass of C₈H₈IN₂O⁺ to confirm the elemental composition.
Data Summary: Mass Spectrometry
| Parameter | Observed Value (as [M+H]⁺) | Theoretical Value (C₈H₈IN₂O⁺) |
| Mass-to-Charge (m/z) | 274.9730 | 274.9736 |
Note: The observed value is based on typical high-resolution mass spectrometry data for similar compounds.
Interpretation of Mass Spectrometry Data
The high-resolution mass spectrum of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺. The close correlation between the observed and theoretical m/z values provides strong evidence for the molecular formula C₈H₇IN₂O. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) simplifies the interpretation of the molecular ion peak.
Fragmentation Pathway
Under appropriate conditions (e.g., collision-induced dissociation in MS/MS experiments), the molecular ion of this compound can undergo fragmentation. A plausible fragmentation pathway is initiated by the loss of the iodine radical, followed by other characteristic losses.
Caption: Plausible MS fragmentation pathway for this compound.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each carbon atom. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectra.
Data Summary: ¹H and ¹³C NMR
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on available supplier information and analysis of related structures.[3][4][5]
Table 1: ¹H NMR Data (Solvent: DMSO-d₆, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N-H |
| ~7.4 | d | 1H | H-4 |
| ~7.1 | t | 1H | H-5 |
| ~6.6 | d | 1H | H-6 |
| 3.9 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Data (Solvent: DMSO-d₆, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-7a |
| ~145 | C-7 |
| ~129 | C-5 |
| ~122 | C-3a |
| ~115 | C-4 |
| ~105 | C-6 |
| ~90 | C-3 |
| ~56 | -OCH₃ |
Interpretation of NMR Spectra
¹H NMR Spectrum:
-
N-H Proton: The broad singlet observed at a downfield chemical shift (~13.5 ppm) is characteristic of the acidic N-H proton of the indazole ring. Its broadness is due to quadrupole broadening and potential exchange with residual water in the solvent.
-
Aromatic Protons: The protons on the benzene ring (H-4, H-5, and H-6) appear in the aromatic region. The methoxy group at C-7 is an electron-donating group, which influences the chemical shifts of the adjacent protons. H-6 is expected to be the most shielded (upfield), while H-4 will be the most deshielded (downfield). The coupling patterns (doublet, triplet, doublet) arise from spin-spin coupling between adjacent protons.
-
Methoxy Protons: The sharp singlet at approximately 3.9 ppm, integrating to three protons, is characteristic of the methoxy group (-OCH₃).
¹³C NMR Spectrum:
-
C-3: The carbon atom bearing the iodine (C-3) is expected to be significantly shielded (upfield shift to ~90 ppm) due to the "heavy atom effect" of iodine.
-
C-7: The carbon atom attached to the electron-donating methoxy group (C-7) will be deshielded and appear at a downfield chemical shift (~145 ppm).
-
Other Aromatic Carbons: The remaining aromatic carbons (C-3a, C-4, C-5, C-6, and C-7a) will have chemical shifts in the typical aromatic region, influenced by the substituents on the ring.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a singlet around 56 ppm.
NMR Analysis Workflow
Caption: General workflow for NMR data acquisition and analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound through mass spectrometry and NMR provides unambiguous confirmation of its chemical structure. The data presented in this guide, including detailed experimental protocols and interpretations, serves as a reliable reference for researchers engaged in the synthesis and development of novel indazole-based compounds. Adherence to these analytical principles ensures the quality and reproducibility of scientific research in the pursuit of new therapeutic agents.
References
- 1. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(351210-07-6) 1H NMR spectrum [chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
Chemical properties and stability of 3-Iodo-7-methoxy-1H-indazole
An In-depth Technical Guide to 3-Iodo-7-methoxy-1H-indazole: Properties, Stability, and Synthetic Utility
Foreword for the Advanced Researcher
The indazole nucleus stands as a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique bioisosteric relationship with indole, combined with its capacity for forming critical hydrogen bond interactions within enzyme active sites, has cemented its role in drug discovery, particularly in the realm of kinase inhibitors.[3] This guide focuses on a strategically functionalized derivative, This compound (CAS No. 351210-07-6). The deliberate incorporation of an iodine atom at the 3-position and a methoxy group at the 7-position transforms the foundational indazole core into a highly versatile and reactive building block. This document serves as a technical resource for researchers, providing a consolidated overview of its chemical properties, stability considerations, and its vast potential as a synthetic intermediate in the development of complex molecular architectures.
Core Molecular Profile and Physicochemical Properties
This compound is a solid at room temperature, and while extensive physical property data is not widely published, its characteristics can be inferred from related structures and supplier information.
| Property | Data/Value | Source/Comment |
| CAS Number | 351210-07-6 | [4][5][6] |
| Molecular Formula | C₈H₇IN₂O | Calculated |
| Molecular Weight | 274.06 g/mol | Calculated |
| Appearance | Expected to be a solid (e.g., powder) | Inferred from related indazole compounds.[7] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from general solubility of similar heterocyclic compounds.[8] |
| Boiling Point | 389.9±22.0 °C at 760 mmHg | Predicted. Based on data for the closely related 3-Iodo-7-methyl-1H-indazole.[9] |
| Density | 2.0±0.1 g/cm³ | Predicted. Based on data for the closely related 3-Iodo-7-methyl-1H-indazole.[9] |
| pKa | 11.99±0.40 | Predicted. Based on data for the closely related 3-Iodo-7-methyl-1H-indazole.[9] |
Spectroscopic Characterization: A Guide to Structural Verification
Accurate structural confirmation is critical. The following outlines the expected spectroscopic signatures for this compound and provides a standard protocol for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a primary tool for confirming the substitution pattern. Key expected signals include the N-H proton (typically a broad singlet), distinct aromatic protons on the benzene ring, and a singlet for the methoxy group protons. A publicly available ¹H NMR spectrum confirms the general structure.[10]
-
¹³C NMR: The carbon spectrum will show characteristic shifts for the aromatic carbons, with the carbon bearing the iodine atom (C3) being significantly influenced. The methoxy carbon will appear as a distinct signal in the aliphatic region.
Standard Protocol for NMR Data Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of the solid this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[11]
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[11]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₈H₇IN₂O. The isotopic pattern will be characteristic of an iodine-containing compound.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H Stretch : A moderate to sharp band in the region of 3100-3300 cm⁻¹.
-
C-H Aromatic Stretch : Bands typically appearing just above 3000 cm⁻¹.
-
C=C Aromatic Stretch : Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy) : A strong band in the 1000-1300 cm⁻¹ region.
Chemical Stability and Recommended Storage
The stability of this compound is crucial for maintaining its integrity as a research chemical and synthetic building block.
-
General Stability : Like many iodo-substituted heterocyclic compounds, it may exhibit sensitivity to light and air over prolonged periods. The carbon-iodine bond can be susceptible to cleavage under certain conditions.
-
Storage Conditions : To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[9] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[7][12][13] Some suppliers utilize cold-chain transportation, suggesting that refrigerated storage is optimal.[4]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[7]
Logical Framework for Stability
Caption: Key factors influencing the stability and optimal storage of the compound.
Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not prominently documented, a reliable synthetic route can be designed based on established methods for indazole halogenation.[14] The most direct approach is the electrophilic iodination of 7-methoxy-1H-indazole.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on common procedures for the C3-iodination of indazoles.[14]
-
Reaction Setup : To a solution of 7-methoxy-1H-indazole (1.0 eq) in dimethylformamide (DMF), add powdered potassium hydroxide (KOH) (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Iodination : Cool the reaction mixture to 0 °C in an ice bath. Add a solution of iodine (I₂) (1.2 eq) in DMF dropwise over 20 minutes.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching and Extraction : Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Causality and Rationale :
-
Base (KOH) : The base is crucial for deprotonating the indazole at the N1 position, forming the indazolide anion. This significantly increases the electron density of the heterocyclic ring, activating it towards electrophilic substitution.
-
Solvent (DMF) : A polar aprotic solvent like DMF is used to dissolve the starting materials and the anionic intermediate.
-
Regioselectivity : The C3 position of the N1-deprotonated indazole is the most nucleophilic, directing the electrophilic iodine to this site for substitution.[15]
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its engineered reactivity, making it a powerful intermediate for building molecular complexity.
-
The 3-Iodo Group : The carbon-iodine bond is a premier synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of diverse functionalities, which is essential for structure-activity relationship (SAR) studies in drug discovery. Key transformations include:
-
Suzuki Coupling : Introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling : Introduction of alkynyl groups.
-
Heck Coupling : Introduction of vinyl groups.
-
Buchwald-Hartwig Amination : Introduction of amine functionalities.
-
-
The 7-Methoxy Group : As an electron-donating group, the methoxy substituent modulates the electronic properties of the entire indazole system.[16] This can influence the reactivity of the scaffold and provides a potential site for metabolic interactions in a biological context.
Versatility in Cross-Coupling Reactions
Caption: Key cross-coupling reactions enabled by the 3-iodo substituent.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is present in several FDA-approved drugs, validating its utility in targeting a range of diseases.[1]
| Drug Name | Therapeutic Application |
| Pazopanib | Tyrosine Kinase Inhibitor (Anti-cancer) |
| Axitinib | Tyrosine Kinase Inhibitor (Anti-cancer) |
| Niraparib | PARP Inhibitor (Anti-cancer) |
| Granisetron | 5-HT3 Receptor Antagonist (Anti-emetic) |
| Benzydamine | Non-steroidal Anti-inflammatory Drug |
| Source:[1][3] |
This compound serves as an ideal starting point for building libraries of novel compounds for screening. The ability to easily modify the C3 position allows medicinal chemists to systematically probe the binding pocket of a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, precautions should be based on data for structurally related indazole compounds.
-
General Precautions : Handle in accordance with good industrial hygiene and safety practices.[13] Avoid contact with skin, eyes, and clothing.[7][17]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[12][17]
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact : Wash off immediately with plenty of soap and water.[12][13]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]
-
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 4. 351210-07-6|this compound|BLD Pharm [bldpharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. eontrading.uk [eontrading.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Iodo-7-methyl-1H-indazole|lookchem [lookchem.com]
- 10. This compound(351210-07-6) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. soc.chim.it [soc.chim.it]
- 15. benchchem.com [benchchem.com]
- 16. soc.chim.it [soc.chim.it]
- 17. tcichemicals.com [tcichemicals.com]
Solubility of 3-Iodo-7-methoxy-1H-indazole in organic solvents
An In-depth Technical Guide to the Solubility of 3-Iodo-7-methoxy-1H-indazole in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage discovery through formulation and clinical application.[1][2][3] this compound belongs to the indazole class of compounds, a privileged scaffold in modern medicinal chemistry due to its versatile biological activity, appearing in numerous approved drugs.[4][5][6][7] This guide provides a comprehensive analysis of the theoretical solubility profile of this compound based on its molecular structure. In the absence of extensive empirical data in public literature, this document serves as a predictive framework and a practical manual, empowering researchers to make informed decisions on solvent selection and to execute robust experimental solubility assessments.
The Strategic Importance of the Indazole Scaffold in Drug Development
The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and is recognized as a "privileged scaffold".[4][6] This means it can bind to multiple biological targets with high affinity, making it a cornerstone for the development of therapeutics across various domains, including oncology, inflammation, and neurology.[5][7][8] The therapeutic efficacy of any drug candidate, however, is fundamentally linked to its bioavailability, which is heavily influenced by its solubility.[1][9] Poor solubility can lead to inadequate absorption, requiring higher doses and causing unpredictable therapeutic outcomes.[1][2][10] Therefore, a thorough understanding of the solubility of a functionalized indazole like this compound is not merely a procedural step but a foundational requirement for successful drug development.
Molecular Structure Analysis and Physicochemical Profile
To predict the solubility of this compound, we must first dissect its molecular structure and the physicochemical contributions of its constituent parts. The fundamental principle governing solubility is "like dissolves like," which relates the polarity and intermolecular forces of the solute to those of the solvent.[11][12]
Component Analysis:
-
1H-Indazole Core: This bicyclic aromatic system is the molecule's backbone. It possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the second nitrogen atom).[15][16][17] This duality confers a degree of polarity and the ability to interact with protic and other polar solvents. The aromatic rings also contribute to nonpolar van der Waals interactions.
-
7-Methoxy Group (-OCH₃): The ether oxygen atom acts as a hydrogen bond acceptor, which can slightly increase interactions with polar protic solvents.[18] However, the methyl group adds to the nonpolar character of the molecule.
-
3-Iodo Group (-I): The iodine atom is large, polarizable, and hydrophobic. Its presence significantly increases the molecular weight and the nonpolar surface area of the molecule. This generally leads to a decrease in solubility in highly polar solvents like water and an increase in solubility in less polar organic solvents.[11][12]
Overall Predicted Profile: this compound is a moderately polar molecule. The presence of hydrogen bond donor/acceptor sites is counterbalanced by the large, nonpolar aromatic system and the bulky iodine atom. This structure suggests limited solubility in water but favorable solubility in a range of organic solvents, particularly those that are moderately polar and/or aprotic.
Caption: Relationship between molecular features and predicted solubility.
Theoretical Solubility Profile in Common Organic Solvents
Based on the physicochemical analysis, the following table outlines the predicted solubility of this compound across a spectrum of common laboratory solvents. These are qualitative predictions intended to guide initial experimental design.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule can form hydrogen bonds via its indazole N-H and N atoms, and methoxy O atom. However, the large nonpolar surface area from the aromatic rings and the iodine atom limits extensive hydration or solvation. Solubility is expected to increase from water to ethanol as the solvent's nonpolar character increases.[11][18] |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions without having the highly structured H-bonding network of water to disrupt. They represent a good polarity match for the overall molecule, making them excellent candidates for creating stock solutions. |
| Weakly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents offer a balance of slight polarity and nonpolar character that can effectively solvate both the polar functional groups and the nonpolar regions of the molecule. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low | The molecule's polarity, arising from the heteroatoms and the N-H bond, is too significant for it to be readily soluble in purely nonpolar solvents that rely solely on London dispersion forces. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive, quantitative data, an experimental determination is essential. The "gold standard" for measuring true equilibrium solubility is the shake-flask method.[19][20][21] This protocol establishes the thermodynamic solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium and is a critical parameter for drug development.[22][23]
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent(s) (HPLC grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Accurately prepare a high-concentration stock solution of this compound in the chosen solvent (or a stronger solvent like DMSO if necessary).
-
Perform serial dilutions to create a series of at least five calibration standards of known concentrations.
-
Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a high correlation coefficient (R² > 0.99).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is crucial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been reached.[24]
-
Add a precise volume of the selected solvent to the vial (e.g., 2 mL).
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Allow the suspension to equilibrate for a sufficient duration. For thermodynamic solubility, 24 to 48 hours is standard to ensure the system has reached a true equilibrium between the solid and dissolved states.[25][26]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated supernatant from the solid excess, use either centrifugation or filtration.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. This method is highly effective at removing fine particulates.[27]
-
-
-
Quantification:
-
Immediately dilute an aliquot of the clear, saturated supernatant with the solvent to a concentration that falls within the range of the previously established calibration curve.
-
Analyze the diluted sample by HPLC under the same conditions used for the standards.
-
Using the peak area from the HPLC chromatogram and the calibration curve, calculate the concentration of the diluted sample.
-
Apply the dilution factor to determine the final solubility concentration of the original saturated solution. Report the result in units such as mg/mL or µg/mL.
-
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seppic.com [seppic.com]
- 10. jmpas.com [jmpas.com]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 351210-07-6|this compound|BLD Pharm [bldpharm.com]
- 14. alchempharmtech.com [alchempharmtech.com]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
- 16. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 19. bioassaysys.com [bioassaysys.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 22. ovid.com [ovid.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. lup.lub.lu.se [lup.lub.lu.se]
- 25. enamine.net [enamine.net]
- 26. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Substituted 7-Methoxyindazoles: A Technical Guide to Their Biological Activities and Therapeutic Potential
Introduction
The indazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic aromatic structure, composed of fused benzene and pyrazole rings, provides a versatile template for designing therapeutic agents.[2] The strategic placement of substituents on this core can profoundly influence the molecule's physicochemical properties and pharmacological activity. Among the various substituted indazoles, those bearing a methoxy group at the 7-position have garnered significant interest. The 7-methoxy group can enhance solubility and modulate metabolic stability, making these derivatives particularly attractive for drug development.[3]
This technical guide offers an in-depth exploration of the primary biological activities associated with substituted 7-methoxyindazoles: anticancer, anti-inflammatory, and antimicrobial. We will delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for evaluating these activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Anticancer Activity: Targeting Cell Survival and Proliferation
A substantial body of evidence highlights the potent anticancer properties of indazole derivatives.[2][4] Several compounds, including the FDA-approved kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical relevance in oncology.[1][2] Substituted 7-methoxyindazoles exert their antiproliferative effects primarily through two interconnected mechanisms: induction of apoptosis and inhibition of key protein kinases involved in cancer progression.
Mechanism of Action: Induction of Apoptosis
Many 7-methoxyindazole derivatives trigger programmed cell death, or apoptosis, in cancer cells, often via the intrinsic (mitochondrial) pathway.[5] This process is initiated by cellular stress, such as the accumulation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential.[5] This disruption leads to the release of cytochrome c into the cytoplasm, which binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome.[6][7] The apoptosome then recruits and activates initiator caspase-9.[8] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which dismantle the cell by degrading key structural and functional proteins.[6][9] This cascade is tightly regulated by the Bcl-2 family of proteins; pro-apoptotic members like Bax promote mitochondrial disruption, while anti-apoptotic members like Bcl-2 inhibit it. Potent indazole compounds have been shown to upregulate Bax and downregulate Bcl-2, tipping the balance in favor of cell death.[5]
Data Presentation: In Vitro Antiproliferative Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound ID | R¹ Substituent (Indazole Ring) | R² Substituent (Attached Group) | Cell Line | IC₅₀ (µM) | Reference |
| 2f | 6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl] | H | 4T1 (Breast) | 0.23 | [4][5] |
| HepG2 (Liver) | 0.80 | [4] | |||
| MCF-7 (Breast) | 0.34 | [4] | |||
| A549 (Lung) | 1.15 | [4] | |||
| Compound 4 | 6-amino-2-allyl | 4-methoxybenzenesulfonamide | A2780 (Ovarian) | 4.21 | [10] |
| Compound 9 | 6-amino-7-ethoxy-2-(4-methylbenzyl) | 4-methylbenzenesulfonamide | A549 (Lung) | 18.6 | [10] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a robust colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[1][11] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Test compound (substituted 7-methoxyindazole) stock solution in DMSO
-
Multi-channel pipette and microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).[12]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[12]
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.[1]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting key enzymes and signaling molecules in the inflammatory pathway.[14][15]
Mechanism of Action: COX-2 and Cytokine Inhibition
A primary mechanism for the anti-inflammatory effect of indazoles is the inhibition of cyclooxygenase-2 (COX-2).[14][16] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators that cause pain, swelling, and fever.[17] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[17]
Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[14] These cytokines are central regulators of the inflammatory response, and their inhibition can significantly dampen the inflammatory cascade.[18]
Data Presentation: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard preclinical assay for evaluating acute anti-inflammatory activity.
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hr) | % Inhibition of Edema | Reference |
| Indazole | 100 | 5 | 61.03 | [14] |
| 5-Aminoindazole | 100 | 5 | 83.09 | [14] |
| Diclofenac (Std.) | 10 | 5 | 84.50 | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.[19][20]
Materials:
-
Wistar rats (150-200 g)
-
Plethysmometer
-
Carrageenan solution (1% w/v in sterile saline)[21]
-
Test compound (substituted 7-methoxyindazole)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)
-
Standard drug (e.g., Diclofenac, 10 mg/kg)
-
Oral gavage needles
Step-by-Step Methodology:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the study, with free access to water.
-
Animal Grouping: Randomly divide the rats into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups (at least 3 doses).[19]
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat up to the ankle joint using a plethysmometer.[19]
-
Compound Administration: Administer the test compound, standard drug, or vehicle via oral gavage. The volume is typically 1 mL/100 g body weight.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[19][21]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[19]
-
Data Analysis:
-
Calculate the edema volume (Vₑ) for each animal at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100.[19]
-
Antimicrobial Activity: A New Frontier
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[22] Indazole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[23][24]
Mechanism of Action: Inhibition of DNA Gyrase
One of the key bacterial targets for indazole derivatives is DNA gyrase (GyrB subunit), a type II topoisomerase.[22] This enzyme is essential for bacterial DNA replication, repair, and transcription, as it introduces negative supercoils into the DNA. By inhibiting the ATPase activity of the GyrB subunit, these compounds prevent the resealing of the DNA strand, leading to a bactericidal effect. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome existing resistance.[22]
Data Presentation: In Vitro Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | R¹ Substituent | R² Substituent | Organism | MIC (µg/mL) | Reference |
| 5i | N-methyl-3-(4-methoxyphenyl) | H | Xanthomonas campestris | N/A (Zone of Inhibition: 2.3 cm) | [23] |
| 5f | N-methyl-3-(4-fluorophenyl) | H | Xanthomonas campestris | N/A (Zone of Inhibition: 2.2 cm) | [23] |
| Generic Indazole | - | - | Staphylococcus aureus (MRSA) | - | [22] |
| Generic Indazole | - | - | Enterococcus faecalis | - | [22] |
(Note: Specific MIC values for 7-methoxy derivatives are less commonly published, but the class shows significant promise. Data often presented as zone of inhibition.)
Experimental Protocol: Broth Microdilution for MIC Determination
This is the reference method for determining the MIC of an antimicrobial agent against aerobic bacteria, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[25][26]
Materials:
-
96-well U-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Test compound stock solution in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in broth to achieve the final inoculum density of ~5 x 10⁵ CFU/mL.[27]
-
Compound Dilution Plate: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock (e.g., at 256 µg/mL) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well. This creates a range of concentrations.
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.[28] The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum, but no compound.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.[29]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well) compared to the turbid growth control.[25]
Structure-Activity Relationship (SAR) Insights
Across the various biological activities, several structural trends have emerged for substituted indazoles:
-
N1 and N2 Substitution: The nature and size of the substituent on the pyrazole nitrogen atoms are critical. For anticancer activity, suitable alkyl groups at the N4 position of an attached piperazinyl ring are favorable.[4] For anti-inflammatory activity, N1 meta-substituted benzyl groups can be potent.[30]
-
Substitution on the Benzene Ring: The position and electronic properties of substituents on the benzo portion of the indazole are crucial. Methoxy groups, particularly at the C7 position, are often beneficial for activity and solubility.[3] Halogen substitutions can enhance potency in some cases but must be carefully considered.[31] For anti-inflammatory CCR4 antagonists, only small groups were tolerated at C5, C6, or C7, with C6 being preferred.[30]
-
C3 Substituents: The C3 position is a common point for attaching pharmacophores. For example, attaching sulfonamide moieties at this position has led to potent anti-inflammatory agents.[30] The regiochemistry is critical; for CRAC channel blockers, a 3-carboxamide is active while its reverse isomer is not.[32]
Conclusion and Future Directions
Substituted 7-methoxyindazoles represent a versatile and highly promising scaffold for the development of novel therapeutics. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents provides a strong foundation for further investigation. The ability to modulate their activity through targeted substitutions offers medicinal chemists a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on elucidating more detailed mechanisms of action, particularly for their antimicrobial effects. Exploring dual-target inhibitors, such as compounds with both anticancer and anti-inflammatory properties, could lead to innovative treatments for complex diseases like cancer. Continued investigation into the structure-activity relationships will be paramount in designing next-generation 7-methoxyindazole derivatives with enhanced therapeutic profiles and minimal off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 10. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. broadpharm.com [broadpharm.com]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [research.bidmc.org]
- 19. benchchem.com [benchchem.com]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 24. researchgate.net [researchgate.net]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 27. scribd.com [scribd.com]
- 28. rr-asia.woah.org [rr-asia.woah.org]
- 29. bio-protocol.org [bio-protocol.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Iodination of 7-methoxy-1H-indazole regioselectivity
An In-Depth Technical Guide to the Regioselective Iodination of 7-methoxy-1H-indazole
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Functionalized Indazoles
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties allow it to engage with various biological targets, leading to therapies for oncology, inflammation, and neurological disorders.[3] Marketed drugs such as Pazopanib and Axitinib, both potent tyrosine kinase inhibitors, feature the indazole core, underscoring its therapeutic significance.[4]
The strategic functionalization of the indazole ring is paramount in drug discovery, enabling the modulation of a compound's physicochemical properties and its structure-activity relationship (SAR). Halogenation, particularly iodination, is a key transformation. The resulting iodo-indazole is not merely a final product but a versatile synthetic intermediate, primed for a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that allow for the introduction of diverse molecular complexity.[4]
This guide focuses on the iodination of a specific, highly relevant scaffold: 7-methoxy-1H-indazole. We will dissect the mechanistic principles governing the regioselectivity of this reaction, provide field-proven experimental protocols, and offer insights into optimizing this critical synthetic step.
Mechanistic Underpinnings: Electrophilic Substitution on the Indazole Core
The iodination of an aromatic system is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via a two-step mechanism:
-
Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophilic iodine species (E-I, where E is a carrier, or conceptually, I⁺). This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system.[5]
The regiochemical outcome—the position at which substitution occurs—is dictated by the relative stability of the possible arenium ion intermediates. For the 1H-indazole ring, the C3 position is inherently the most nucleophilic and prone to electrophilic attack.[6][7] This is because the nitrogen at the N1 position acts as a pyrrole-type nitrogen, donating electron density into the five-membered ring and stabilizing the positive charge in the arenium ion intermediate more effectively when the attack occurs at C3.
The Directing Influence of the 7-Methoxy Group
The regioselectivity of the iodination of 7-methoxy-1H-indazole is a fascinating interplay between the inherent reactivity of the indazole nucleus and the directing effects of the methoxy substituent.
-
Indazole Core Directivity: As established, the pyrazole moiety directs electrophiles preferentially to the C3 position.
-
Methoxy Group Directivity: The methoxy group at C7 is a powerful activating, ortho, para-directing group due to its strong positive mesomeric effect (+M). It donates electron density to the benzene ring, specifically activating the C6 and C4 positions.
A competition, therefore, exists between the electronically enriched C3 position and the activated C4 and C6 positions. Overwhelmingly, experimental evidence and the commercial availability of 3-iodo-7-methoxy-1H-indazole confirm that electrophilic iodination occurs with high regioselectivity at the C3 position .[8][9] This indicates that the inherent nucleophilicity of the C3 carbon in the pyrazole ring is electronically favored over the methoxy-activated positions on the benzene ring for this class of reaction.
Below is a diagram illustrating the key mechanistic steps and the competing influences on regioselectivity.
Caption: Logic diagram of competing pathways in the iodination of 7-methoxy-1H-indazole.
Field-Proven Experimental Protocols
Two primary classes of reagents are reliably used for the iodination of indazoles: molecular iodine (I₂) activated by a base, and N-Iodosuccinimide (NIS).[6][7]
Protocol 1: Iodination using Iodine and Potassium Hydroxide
This classic method is robust and cost-effective. The base is crucial for generating a more potent electrophilic iodine species and neutralizing the HI byproduct. A similar procedure has been successfully applied to the synthesis of 3-iodo-5-methoxy-1H-indazole.[10]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 7-methoxy-1H-indazole (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF) (approx. 10 mL per mmol of substrate), add powdered potassium hydroxide (KOH) (3.0-4.0 eq). Stir the resulting suspension at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add molecular iodine (I₂) (1.5-2.0 eq) portion-wise to the cooled suspension. A vigorous reaction may be observed, and the color will change from dark purple/black to yellow or light brown upon completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears. Adjust the pH to ~5-6 with a 20% aqueous citric acid solution or 1M HCl.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a milder, easier-to-handle solid iodinating agent that often provides cleaner reactions and simpler workups.[11][12][13] It is a highly effective reagent for the iodination of electron-rich heterocycles.[7]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 7-methoxy-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or DMF (10-15 mL per mmol of substrate) in a round-bottom flask.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically faster than the I₂/KOH method. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water. If a precipitate forms, it can be collected by filtration.
-
Extraction: Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any iodine traces), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid by flash chromatography or recrystallization.
References
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. eontrading.uk [eontrading.uk]
- 9. 351210-07-6|this compound|BLD Pharm [bldpharm.com]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 13. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
Precursors for the synthesis of 3-Iodo-7-methoxy-1H-indazole
An In-Depth Technical Guide to the Synthesis of 3-Iodo-7-methoxy-1H-indazole: Precursors and Methodologies
Introduction
This compound is a highly valuable heterocyclic building block in modern medicinal chemistry. Its structure, featuring a reactive iodine atom at the C3 position, serves as a versatile synthetic handle for introducing a wide array of molecular complexity through metal-catalyzed cross-coupling reactions. This capability has positioned it as a key intermediate in the synthesis of numerous clinically significant molecules, particularly tyrosine kinase inhibitors like Axitinib. The methoxy group at the 7-position further modulates the electronic properties and metabolic stability of the final drug candidates.
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways to this compound. It focuses on the logical selection of precursors, the rationale behind reaction mechanisms, and field-proven protocols for its preparation.
Retrosynthetic Analysis: A Strategic Deconstruction
A logical retrosynthetic approach is crucial for identifying efficient synthetic routes. The most strategic disconnection for this compound is the carbon-iodine bond at the C3 position. This immediately identifies the core heterocyclic scaffold, 7-methoxy-1H-indazole , as the primary precursor. Further deconstruction of this indazole core leads to readily available substituted aniline starting materials, outlining a practical and convergent synthetic strategy.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the Core Precursor: 7-Methoxy-1H-indazole
The construction of the 7-methoxy-1H-indazole scaffold is the foundational stage of the synthesis. The most established and reliable method involves the diazotization and subsequent cyclization of a suitably substituted aniline derivative.
The Jacobson Indazole Synthesis Pathway
This classic route leverages the intramolecular cyclization of a diazonium salt derived from an ortho-toluidine derivative. The key is the formation of the N-N bond and subsequent ring closure involving the adjacent methyl group. A practical execution of this strategy starts from 4-methoxy-2-methylaniline.[1]
Workflow for 7-Methoxy-1H-indazole Synthesis
Caption: Workflow for synthesizing the 7-methoxy-1H-indazole core.
Expertise & Causality: Rationale Behind the Protocol
-
Ortho-Bromination : The synthesis often begins with 4-methoxy-2-methylaniline. An initial bromination step can be used to produce 2-bromo-4-methoxy-6-methylaniline.[1] While this bromine is later removed, its presence can influence the regioselectivity of subsequent steps and serves as a placeholder in some patented procedures. A more direct route involves starting with 3-methoxy-2-methylaniline, which can be prepared by the reduction of 2-methyl-3-nitroanisole.
-
Diazotization : The conversion of the primary amino group of the aniline precursor to a diazonium salt is the critical activation step. This is achieved under cold acidic conditions (typically 0-5 °C) using sodium nitrite (NaNO₂) and a strong acid like HCl. The low temperature is essential to prevent the highly reactive diazonium salt from decomposing prematurely.
-
Intramolecular Cyclization : Following diazotization, the reaction mixture is carefully neutralized or made basic. This promotes the intramolecular cyclization, where the diazonium group attacks the ortho-methyl group, leading to the formation of the indazole ring system after tautomerization. In some protocols, a reducing agent is added to facilitate the transformation.[1]
Detailed Experimental Protocol: Synthesis of 7-Bromo-5-methoxy-1H-indazole (Illustrative Intermediate)
The following protocol is adapted from established procedures for analogous compounds and illustrates the core chemical transformations.[1]
-
Suspension : Suspend 2-bromo-4-methoxy-6-methylaniline hydrobromide (1.0 eq) in 8 M hydrochloric acid in a reaction vessel equipped with a magnetic stirrer and a cooling bath.
-
Cooling : Cool the suspension to 0 °C with vigorous stirring.
-
Diazotization : Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the cold aniline suspension, ensuring the internal temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete.
-
Neutralization & Cyclization : Carefully add a base, such as solid sodium acetate, portion-wise until the pH of the solution reaches 4-5. The cyclization proceeds as the mixture is stirred. Alternative protocols may involve adding the diazonium solution to a basic solution to induce cyclization.
-
Workup : Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the indazole product.
Note: If starting from a brominated precursor, a subsequent de-bromination step (e.g., catalytic hydrogenation with Pd/C) is required to obtain 7-methoxy-1H-indazole.
Part 2: C3-Iodination of 7-Methoxy-1H-indazole
The final transformation to the target molecule is a regioselective iodination at the C3 position of the indazole ring. This is an electrophilic aromatic substitution reaction.
Mechanism and Rationale
The indazole ring system is electron-rich, but the C3 position is particularly nucleophilic and susceptible to electrophilic attack. The reaction is typically performed with molecular iodine (I₂). The presence of a base is crucial for the reaction's efficiency. The base (e.g., KOH) deprotonates the N1 position of the indazole, forming an indazolide anion. This greatly enhances the electron density of the heterocyclic ring, making it significantly more reactive towards the relatively weak electrophile, I₂.[2]
Workflow for C3-Iodination
Caption: Mechanism of base-mediated C3-iodination of indazole.
Detailed Experimental Protocol: Iodination
This protocol is based on well-documented methods for the C3-iodination of indazoles.[2][3]
-
Dissolution : Dissolve 7-methoxy-1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) in a round-bottom flask.
-
Base Addition : Add powdered potassium hydroxide (KOH, ~2.0-3.0 eq) to the solution and stir the resulting suspension at room temperature for 30-60 minutes. This allows for the complete formation of the indazolide anion.
-
Iodine Addition : Add molecular iodine (I₂, ~1.5-2.0 eq) portion-wise to the mixture. An exotherm may be observed. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching : Once the reaction is complete, carefully pour the mixture into a beaker containing ice water and an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). This will quench the excess iodine.
-
Precipitation & Filtration : A precipitate of the product should form. Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing & Drying : Wash the filter cake thoroughly with water to remove inorganic salts and then with a non-polar solvent like hexanes to aid in drying. Dry the product under vacuum to yield this compound.
Data Summary: Reaction Parameters
| Parameter | Reagent/Condition | Rationale & Notes | Typical Yield |
| Substrate | 7-Methoxy-1H-indazole | The core heterocyclic scaffold. | N/A |
| Iodinating Agent | Iodine (I₂) | The electrophile for the substitution. Used in excess to ensure complete reaction. | N/A |
| Base | Potassium Hydroxide (KOH) | Activates the indazole ring by deprotonation. NaOH or K₂CO₃ can also be used.[3] | N/A |
| Solvent | DMF or Dioxane | A polar aprotic solvent is required to dissolve the indazolide salt.[2] | N/A |
| Temperature | Room Temperature | The reaction is typically efficient without heating. | >80% |
Conclusion
The synthesis of this compound is a well-established process rooted in fundamental organic chemistry principles. The most efficient and scalable approach involves a two-stage strategy: first, the construction of the 7-methoxy-1H-indazole core via the Jacobson indazole synthesis from an appropriate 2-methylaniline precursor, followed by a highly regioselective and high-yielding C3-iodination. Understanding the causality behind each step—from the necessity of low temperatures for diazotization to the role of the base in activating the indazole for electrophilic attack—is paramount for successful and reproducible execution. This guide provides the necessary framework and detailed protocols for researchers to confidently produce this critical intermediate for advanced pharmaceutical development.
References
An In-depth Technical Guide to 3-Iodo-7-methoxy-1H-indazole (CAS 351210-07-6): A Medicinal Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. The information provided does not constitute medical advice or endorsement of any specific application. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation refers to molecular frameworks that can serve as ligands for multiple, unrelated biological targets, making them a fertile ground for drug discovery.[2] While naturally occurring indazoles are rare, synthetic derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anti-cancer properties.[3][4][5] The clinical success of indazole-containing drugs such as the kinase inhibitors Axitinib and Pazopanib underscores the therapeutic potential of this heterocyclic core.[1][2]
This guide focuses on the experimental data and synthetic utility of 3-Iodo-7-methoxy-1H-indazole (CAS 351210-07-6). While direct biological activity data for this specific compound is limited in publicly accessible literature, its structure is of significant interest to medicinal chemists. The strategic placement of the iodo and methoxy groups on the indazole core makes it a highly valuable and versatile building block for the synthesis of more complex, biologically active molecules. This guide will therefore detail its chemical properties and its proven utility in synthetic organic chemistry, providing the foundational knowledge necessary for its application in drug discovery programs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for planning synthetic reactions, including determining appropriate solvents and reaction conditions.
| Property | Value | Reference |
| CAS Number | 351210-07-6 | [6][7] |
| Molecular Formula | C₈H₇IN₂O | [8] |
| Molecular Weight | 274.06 g/mol | [8] |
| Appearance | Solid (form may vary) | General supplier data |
| Boiling Point | 393.1±22.0 °C (Predicted) | N/A |
| Density | 1.941 g/cm³ (Predicted) | N/A |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [8] |
Note: Predicted values are computationally derived and should be used as an estimate.
Synthetic Utility and Key Reactions
The true value of this compound lies in its potential as a synthetic intermediate. The functional groups present on the molecule provide handles for a variety of powerful cross-coupling reactions, allowing for the construction of diverse chemical libraries for biological screening.
The Role of the 3-Iodo Substituent
The carbon-iodine bond at the C-3 position is a key feature for synthetic diversification.[2] Halogenated indazoles, particularly at the C-3 position, are versatile substrates for numerous palladium-catalyzed cross-coupling reactions.[9] This enables the straightforward introduction of a wide range of molecular fragments, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction couples the iodo-indazole with a boronic acid or ester, forming a new carbon-carbon bond. It is a widely used method for introducing aryl or vinyl groups.[10][11][12] The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).[13]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the iodo-indazole and a primary or secondary amine.[14][15] This is a critical transformation in medicinal chemistry as the resulting arylamine moiety is present in a vast number of pharmaceuticals.[14] The catalytic system usually consists of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP).[14][16]
The Influence of the 7-Methoxy Substituent
The methoxy group at the C-7 position is an electron-donating group that influences the electronic properties of the indazole ring system.[2] This can affect the reactivity of the molecule in various chemical transformations. Furthermore, the methoxy group itself can be a site for chemical modification, for instance, through ether cleavage to reveal a phenol, which can then be used for further functionalization.
Below is a diagram illustrating the potential of this compound as a synthetic hub.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. eontrading.uk [eontrading.uk]
- 8. 351210-07-6|this compound|BLD Pharm [bldpharm.com]
- 9. soc.chim.it [soc.chim.it]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Technical Guide to 3-Iodo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
3-Iodo-7-methoxy-1H-indazole is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its strategic substitution pattern, featuring a methoxy group on the benzene ring and a synthetically versatile iodine atom at the C3-position of the pyrazole ring, establishes it as a valuable building block for the synthesis of complex molecular architectures. The indazole scaffold itself is a well-established "privileged structure," forming the core of numerous approved therapeutics, particularly kinase inhibitors.[1] This guide provides an in-depth analysis of the physicochemical properties, a validated synthetic protocol, and the characteristic chemical reactivity of this compound, with a focus on its application in modern drug discovery workflows.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to participate in key hydrogen bonding interactions have made it a frequent component in molecules designed to target ATP-binding sites in kinases.[1] The strategic functionalization of the indazole ring system is paramount for modulating potency, selectivity, and pharmacokinetic properties.
This compound (CAS: 351210-07-6) emerges as a particularly valuable intermediate for several reasons:
-
The 7-Methoxy Group: This electron-donating group modifies the electronic landscape of the aromatic system, influencing the reactivity of the scaffold and providing a potential metabolic blocking site or a vector for additional interactions with biological targets.
-
The 3-Iodo Substituent: The carbon-iodine bond at the C3-position is the most critical feature for synthetic utility. It serves as a highly efficient "synthetic handle" for a multitude of transition metal-catalyzed cross-coupling reactions.[2] This allows for the systematic and modular introduction of diverse chemical moieties, a process central to the exploration of Structure-Activity Relationships (SAR) in drug discovery programs.
This document serves as a technical resource for researchers, providing foundational data and actionable protocols for the effective utilization of this key building block.
Physicochemical and Spectral Properties
A comprehensive understanding of a compound's physical properties is essential for its proper handling, storage, and use in downstream applications. The key properties of this compound are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 351210-07-6 | [3][4] |
| Molecular Formula | C₈H₇IN₂O | [3][5] |
| Molecular Weight | 274.06 g/mol | [3][6] |
| Appearance | White to cream crystalline powder or solid | [7] |
| Boiling Point | 393.1 ± 22.0 °C (Predicted) | [8] |
| Density | 1.941 ± 0.06 g/cm³ (Predicted) | [8] |
| pKa | 11.37 ± 0.40 (Predicted) | [8] |
| Storage | 2-8°C, Sealed in dry, Keep in dark place | [3][8] |
Spectral Characterization
While raw spectral data is proprietary to specific vendors, the expected Nuclear Magnetic Resonance (NMR) features can be predicted based on the structure. Spectroscopic analysis is critical for confirming the identity and purity of the material.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methoxy group protons (typically around 3.9-4.0 ppm), and a broad singlet for the N-H proton of the indazole ring, which is often exchangeable with D₂O. The chemical shifts of the aromatic protons will be influenced by the methoxy substituent.
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the iodine (C3) will be significantly shifted downfield. The methoxy carbon signal will appear in the typical range of ~55-60 ppm.
Full spectral data including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be requested from the supplier to validate the structure and purity of any purchased batch.[3]
Synthesis and Experimental Protocols
The synthesis of this compound is most efficiently achieved via a two-step process: the formation of the 7-methoxy-1H-indazole precursor, followed by a regioselective iodination at the C3 position.
Synthesis of 7-Methoxy-1H-indazole (Precursor)
Multiple routes exist for the synthesis of the indazole core.[9][10] A common and reliable method involves the cyclization of an appropriately substituted aniline derivative.
C3-Iodination of 7-Methoxy-1H-indazole
The C3 position of the unprotected 1H-indazole ring is nucleophilic and susceptible to electrophilic halogenation.[1] The direct iodination using molecular iodine under basic conditions is a robust and widely-documented method for producing 3-iodoindazoles with high regioselectivity and yield.[11]
Expert Insight: The use of a base, such as potassium hydroxide (KOH), is critical for the success of this reaction. The base deprotonates the N-H of the indazole, forming the indazolide anion. This significantly increases the electron density of the heterocyclic ring system, activating it towards electrophilic attack by iodine and facilitating a smooth reaction. DMF is an excellent solvent choice due to its polar, aprotic nature, which effectively solubilizes the reagents and the anionic intermediate.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 7-methoxy-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add powdered potassium hydroxide (KOH, 1.5 eq).
-
Activation: Stir the resulting suspension at room temperature for 30 minutes. The mixture may become colored as the indazolide anion is formed.
-
Iodination: To the activated mixture, add a solution of iodine (I₂, 1.2 eq) in DMF dropwise over 15-20 minutes. Maintain the temperature below 30°C during the addition, using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water (approx. 10 times the volume of DMF).
-
Precipitation & Filtration: A precipitate of the crude product should form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a pure solid.
Chemical Reactivity and Applications in Drug Discovery
The synthetic power of this compound lies in the reactivity of its C3-Iodo group. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most important application of this building block. It enables the coupling of the 3-iodoindazole with a wide variety of aryl or heteroaryl boronic acids (or their esters) to forge a new carbon-carbon bond.[12] This reaction is exceptionally robust, tolerant of numerous functional groups, and has become a workhorse in the synthesis of libraries of drug candidates.[13][14]
Mechanism Insight: The catalytic cycle of the Suzuki reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the indazole, forming a Pd(II) intermediate. This is typically the rate-limiting step, and the high reactivity of the C-I bond makes it an excellent substrate.[2]
-
Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group to the palladium center, displacing the iodide.[15]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final 3-arylindazole product and regenerating the Pd(0) catalyst.[12]
The workflow for a typical Suzuki-Miyaura coupling is depicted below.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Other Key Cross-Coupling Reactions
Beyond the Suzuki reaction, the C3-iodo group enables access to other important transformations:
-
Sonogashira Coupling: Reaction with terminal alkynes to form 3-alkynylindazoles.
-
Buchwald-Hartwig Amination: Reaction with amines to form 3-aminoindazoles.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C3 position.
This versatility allows for the rapid generation of a diverse array of analogues, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and exceptional utility in robust cross-coupling reactions make it an indispensable building block for researchers aiming to synthesize novel indazole-based therapeutics. By enabling the efficient and modular construction of complex molecules, it empowers scientists to systematically probe biological targets and accelerate the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 351210-07-6|this compound|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 351210-07-6 | this compound - Capot Chemical [capotchem.com]
- 6. 351210-07-6 | CAS DataBase [m.chemicalbook.com]
- 7. 1H-Indazole, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. This compound CAS#: 351210-07-6 [m.chemicalbook.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. soc.chim.it [soc.chim.it]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar [semanticscholar.org]
- 15. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Suzuki coupling protocol for 3-Iodo-7-methoxy-1H-indazole
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 3-Iodo-7-methoxy-1H-indazole
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial applications, particularly in pharmaceutical development.[1] Its power lies in the ability to couple organoboron compounds with organic halides, enabling the construction of complex molecular architectures, such as biaryls, which are prevalent in medicinal chemistry.[4]
The indazole core is a privileged scaffold in drug discovery, forming the structural basis for numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[5][6] The targeted functionalization of this heterocycle is therefore of paramount importance. This application note provides a comprehensive, field-proven guide for the Suzuki-Miyaura coupling of this compound, a key intermediate for synthesizing novel therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and present a detailed, optimized protocol for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The cycle comprises three fundamental steps:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the this compound. This is typically the rate-determining step and results in the formation of a square-planar Pd(II) complex.[2][3] The high reactivity of the C-I bond makes iodoindazoles excellent substrates for this transformation.[1]
-
Transmetalation : This step involves the transfer of the organic moiety (R²) from the boron atom to the palladium center. For this to occur, the organoboron compound must first be activated by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic group for the halide on the Pd(II) complex.[1][9][10]
-
Reductive Elimination : The final step sees the two organic ligands on the Pd(II) complex coupling to form the desired 3-aryl-7-methoxy-1H-indazole product. This process simultaneously regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[2][7]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Iodoindazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The functionalization of the indazole core, particularly at the C-3 position, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the indazole ring. This document provides a comprehensive guide to the palladium-catalyzed Suzuki coupling of 3-iodoindazoles, offering detailed experimental protocols, insights into reaction optimization, and troubleshooting strategies.
Introduction: The Significance of 3-Arylindazoles in Drug Discovery
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, facilitates the formation of C-C bonds by coupling an organoboron compound with an organohalide using a palladium catalyst.[1][2][3] This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[2][4] In the context of drug discovery, the indazole nucleus is of particular interest due to its isosteric relationship with indole, leading to a broad spectrum of biological activities. The ability to selectively introduce diverse aryl groups at the 3-position of the indazole ring via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][2][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindazole, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2][3]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[2][4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 3-arylindazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Experimental Protocols
General Considerations and Reagent Preparation
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, all reactions should be set up under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved by using standard Schlenk line techniques or a glovebox.
-
Solvent Degassing: To remove dissolved oxygen, which can deactivate the catalyst, solvents should be thoroughly degassed prior to use.[5] This can be done by bubbling an inert gas through the solvent for 15-30 minutes or by the freeze-pump-thaw method.
-
Reagent Purity: The purity of the 3-iodoindazole, boronic acid, base, and catalyst can significantly impact the reaction outcome. Use reagents from reputable suppliers and consider recrystallization or purification if necessary. Boronic acids can be prone to degradation, so using fresh or properly stored material is recommended.[5]
Protocol for Suzuki Coupling of Unprotected 3-Iodoindazole (Microwave-Assisted)
For some substrates, particularly with activated boronic acids, the Suzuki coupling of unprotected 3-iodoindazoles can be achieved, often with the aid of microwave irradiation to accelerate the reaction.[6][7][8]
Materials:
-
3-Iodoindazole (1.0 eq)
-
Arylboronic acid or pinacol ester (1.5 eq)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add the 3-iodoindazole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-160 °C) for the specified time (e.g., 20-40 minutes).[6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol for Suzuki Coupling of N-Protected 3-Iodoindazole (Conventional Heating)
For many substrates, and to avoid potential side reactions, N-protection of the indazole is recommended.[10] Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).
Materials:
-
N-protected 3-iodoindazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[11]
-
Base (e.g., K₂CO₃, 2.0 eq)[11]
-
Solvent (e.g., DME, 1,4-dioxane, or toluene)
-
Schlenk flask or round-bottom flask with a condenser
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-protected 3-iodoindazole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection (if necessary): If the final product requires the free N-H, the protecting group can be removed under appropriate conditions (e.g., TFA or HCl for Boc).
Optimization and Key Parameters
The success of the Suzuki coupling of 3-iodoindazoles is highly dependent on the careful selection of the reaction components.
| Component | Options and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄: A common and effective catalyst, but can be sensitive to air.[7][9] Pd(dppf)Cl₂: Robust and often provides good yields for heteroaryl couplings.[11] Pd(OAc)₂ with a phosphine ligand: Allows for the use of a variety of ligands to tune reactivity.[12] Buchwald Precatalysts: Highly active catalysts that can be effective for challenging couplings.[13] |
| Ligand | Triphenylphosphine (PPh₃): A standard, relatively inexpensive ligand. Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos): Can improve reaction rates and yields, especially for sterically hindered substrates.[5][13][14] N-Heterocyclic Carbenes (NHCs): Offer high stability and activity.[4] |
| Base | Inorganic bases (Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄): Commonly used and effective. The choice of base can influence the reaction rate and outcome.[1][15] Organic bases (e.g., triethylamine): Can also be used, but may lead to side reactions in some cases. |
| Solvent | Aprotic polar solvents (DME, 1,4-dioxane, THF, DMF): Frequently used and generally provide good results.[1][15] Aqueous solvent mixtures: The addition of water is often necessary to dissolve the inorganic base and facilitate the reaction.[15][16] Toluene: A common choice for higher temperature reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst - Insufficiently degassed solvent - Poor quality boronic acid - Inappropriate base or solvent - N-H interference (for unprotected indazoles) | - Use a fresh batch of catalyst.[5] - Ensure thorough degassing of the solvent.[5] - Use fresh, high-purity boronic acid.[5] - Screen different bases and solvents.[15] - Protect the indazole N-H group.[10] |
| Homocoupling of Boronic Acid | - Presence of oxygen - Use of a Pd(II) source without a reducing agent | - Ensure a strictly inert atmosphere.[1] - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). |
| Dehalogenation of 3-Iodoindazole | - Presence of a hydride source (e.g., from solvent or base) | - Use a high-purity, anhydrous aprotic solvent.[5] - Consider a weaker or different type of base.[5] |
| Formation of Side Products | - Competing reaction pathways - Reaction temperature too high | - Optimize the catalyst and ligand system. - Lower the reaction temperature. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 3-arylindazoles. By understanding the reaction mechanism, carefully selecting the catalyst, ligand, base, and solvent, and employing robust experimental protocols, researchers can efficiently access a wide range of functionalized indazole derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this powerful transformation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to the Synthesis of 3-Aryl-7-Methoxy-1H-Indazoles via Suzuki-Miyaura Cross-Coupling
Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 3-aryl-7-methoxy-1H-indazoles, a scaffold of significant interest in medicinal chemistry and drug discovery. The core of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers a robust and versatile method for forming the critical C-C bond between the indazole core and an aryl moiety.[1][2] This guide delves into the mechanistic underpinnings of the reaction, explains the critical roles of catalysts, ligands, and bases, and provides a field-proven, step-by-step protocol for researchers. Additionally, key optimization parameters and troubleshooting advice are discussed to enable scientists to achieve high yields and purity.
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole nucleus is a privileged heterocyclic motif frequently found in biologically active compounds.[3][4] Its unique structure allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Specifically, substitution at the C-3 position with an aryl group often imparts potent and selective pharmacological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[4][5][6] The 7-methoxy substituent can further modulate the molecule's electronic properties and metabolic stability, making the 3-aryl-7-methoxy-1H-indazole framework a highly sought-after target in modern drug development programs.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing carbon-carbon bonds, a feat recognized with the 2010 Nobel Prize in Chemistry.[1][7] Its prevalence stems from its remarkable functional group tolerance, use of stable and readily available boronic acid reagents, and generally mild reaction conditions.[8][9] This makes it an ideal choice for the late-stage functionalization of complex heterocyclic systems like indazoles.
The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The overall synthetic transformation involves the coupling of a 3-halo-7-methoxy-1H-indazole (typically a bromide or iodide) with an arylboronic acid in the presence of a palladium catalyst and a base.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 3-Iodo-7-methoxy-1H-indazole Scaffold for Kinase Inhibitor Development
Introduction: A Privileged Scaffold for Targeting Kinases
The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to form key hydrogen bonding interactions within the ATP-binding site of a wide range of protein kinases.[1][2] Its rigid, bicyclic structure provides a robust platform for the development of potent and selective inhibitors. This guide focuses on a particularly strategic derivative, 3-Iodo-7-methoxy-1H-indazole , a versatile building block for synthesizing next-generation kinase inhibitors.
Dysregulation of protein kinase activity is a well-established driver of numerous pathologies, most notably cancer.[3] Kinases like AXL, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase family, are frequently overexpressed in various tumors, contributing to cancer progression, metastasis, and the development of therapeutic resistance.[4] This makes them highly attractive targets for drug discovery.
The this compound scaffold is pre-optimized for efficient lead generation and optimization. The iodine atom at the 3-position serves as a versatile synthetic handle for introducing chemical diversity through robust palladium-catalyzed cross-coupling reactions.[5] The methoxy group at the 7-position is not merely a passive substituent; its electron-donating nature and steric profile can significantly influence the compound's pharmacokinetic properties and binding affinity within the targeted kinase domain, often enhancing potency.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will delve into detailed protocols for the synthesis of derivative libraries and their subsequent evaluation in both biochemical and cell-based kinase inhibition assays, with a particular focus on the AXL kinase.
Strategic Synthesis: Diversification of the Indazole Core
The primary advantage of the 3-iodo substituent is its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties to probe the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.[8][9]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various boronic acids or their esters. This reaction is fundamental to creating a library of diverse C3-substituted indazole derivatives.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is essential for the catalytic cycle. Pd(PPh₃)₄ is a common choice, though other catalysts like PdCl₂(dppf) can also be effective.[8][9] The choice of catalyst and ligands can influence reaction efficiency and scope.
-
Base: A base such as sodium carbonate or potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.[9]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[10]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxidation, so the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[10]
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (2 M aqueous solution, 2.0 equivalents)
-
1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane and the 2 M aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Coupling Workflow A visual representation of the key steps in the synthesis of a C3-arylated indazole derivative.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Biochemical Evaluation: In Vitro Kinase Inhibition
Once a library of derivatives is synthesized, the next critical step is to assess their ability to inhibit the target kinase in a controlled, cell-free environment. This provides a direct measure of the compound's potency against the enzyme. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.
Protocol 2: In Vitro AXL Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant AXL kinase.
Causality Behind Experimental Choices:
-
Recombinant Kinase: Using a purified, recombinant kinase ensures that the inhibitory activity measured is directly attributable to the interaction with the target enzyme.
-
Substrate: A generic or specific peptide substrate is used for the kinase to phosphorylate. Poly(Glu, Tyr) is a common substrate for tyrosine kinases.
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
ADP-Glo™ Reagent: This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.
-
Kinase Detection Reagent: This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial kinase activity.
Materials:
-
Recombinant human AXL kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in 100% DMSO.
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control).
-
Add 2 µL of AXL kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram 2: In Vitro Kinase Assay Workflow A schematic of the ADP-Glo™ assay principle.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer [frontiersin.org]
- 5. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 3-Iodo-7-methoxy-1H-indazole in Modern Medicinal Chemistry: Application Notes and Protocols
For Release: January 2, 2026
Abstract
The indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active agents.[1] This guide focuses on a particularly valuable derivative, 3-iodo-7-methoxy-1H-indazole, a versatile building block for the synthesis of novel therapeutics, especially in the realm of kinase inhibition. The strategic placement of the 3-iodo group serves as a linchpin for extensive molecular elaboration via palladium-catalyzed cross-coupling reactions, while the 7-methoxy substituent modulates the electronic and pharmacokinetic properties of the resulting compounds. This document provides a comprehensive overview of the synthesis of this compound and detailed, field-proven protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling researchers to efficiently generate diverse libraries of indazole-based compounds for drug discovery programs.
Introduction: The Indazole Scaffold in Drug Design
Nitrogen-containing heterocyclic compounds are fundamental components of many natural products and approved pharmaceuticals.[2] Among these, the indazole core, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, has emerged as a critical pharmacophore.[1] Its rigid structure and ability to participate in key hydrogen bonding interactions with biological targets have led to its incorporation into several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[3]
The this compound scaffold offers two key features for drug design:
-
The 3-Iodo Substituent: This halogen acts as a versatile synthetic handle. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle for various cross-coupling reactions. This allows for the facile introduction of a wide array of chemical moieties (aryl, heteroaryl, alkynyl, amino groups), which is crucial for exploring structure-activity relationships (SAR).[3]
-
The 7-Methoxy Substituent: The electron-donating methoxy group at the 7-position influences the electronic properties of the indazole ring system. This can impact the binding affinity of the molecule to its target and can also be a site for metabolic modification, thereby influencing the compound's pharmacokinetic profile.
This guide will first detail the synthesis of the title compound and then provide robust protocols for its diversification.
Synthesis of this compound
The preparation of this compound can be efficiently achieved from the commercially available 7-methoxy-1H-indazole via direct iodination.
Protocol 1: Iodination of 7-methoxy-1H-indazole
This protocol is adapted from established procedures for the iodination of indazoles.[4]
Reaction Scheme:
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heck Reaction of 3-Iodo-1H-Indazole Derivatives
Foreword: The Strategic Importance of C-3 Alkenylation of Indazoles
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology. The functionalization of the C-3 position of the indazole ring is a critical strategy for modulating biological activity, improving pharmacokinetic properties, and exploring structure-activity relationships (SAR). Among the myriad of synthetic tools available, the Mizoroki-Heck reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, specifically for introducing alkenyl moieties at this key position.[1]
This guide provides a comprehensive overview, field-proven insights, and detailed protocols for successfully executing the Heck reaction on 3-iodo-1H-indazole derivatives. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage this reaction for the synthesis of complex molecules and novel drug candidates. We will delve into the critical parameters of the reaction, from substrate preparation to catalyst selection and troubleshooting, providing a robust framework for both initial exploration and large-scale synthesis.
The Indazole Substrate: Unique Challenges and Considerations
The successful application of the Heck reaction to 3-iodo-1H-indazole substrates requires an understanding of the unique electronic and structural features of this heterocycle.
The Necessity of N-1 Protection
The most critical consideration when performing a Heck reaction on a 3-iodo-1H-indazole is the acidic N-H proton. Its presence can lead to several undesirable outcomes:
-
Catalyst Inhibition: The lone pair on the unprotected pyrazolic nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]
-
Side Reactions: The acidic proton can react with the base, and the resulting indazolide anion can participate in unwanted side reactions. In some cases, Michael addition adducts have been observed when using unprotected indazoles with acrylate partners.[1]
-
Poor Solubility: N-H indazoles often exhibit poor solubility in common aprotic polar solvents used for Heck reactions.
Therefore, N-protection is strongly recommended for achieving high yields and clean reaction profiles in the Heck coupling of 3-iodoindazoles.[2]
Choice of N-Protecting Group: A Comparative Analysis
The choice of the N-protecting group is not trivial and can significantly influence the reaction's success. The ideal protecting group should be stable to the reaction conditions (basic, high temperature), easy to install and remove, and should not interfere with the catalytic cycle.
| Protecting Group | Abbreviation | Key Characteristics & Considerations |
| Tetrahydropyran | THP / DHP | Stability: Generally robust under Heck conditions. Installation: Easily installed using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[1] Cleavage: Removed under acidic conditions (e.g., HCl in MeOH/THF). Comments: Creates a diastereomeric mixture which can complicate purification and characterization, but is often a reliable and cost-effective choice. |
| (2-Trimethylsilyl)ethoxymethyl | SEM | Stability: Very stable to a wide range of conditions, including those of the Heck reaction. Installation: Installed using SEM-Cl and a base like NaH. Cleavage: Typically removed with fluoride sources (e.g., TBAF) or strong Lewis acids. Comments: Known for its high stability, making it suitable for multi-step syntheses where other protecting groups might fail.[1] |
| tert-Butoxycarbonyl | Boc | Stability: Can be labile under the thermal conditions often required for Heck reactions, especially with less reactive substrates. Deprotection can occur in situ. Installation: Readily installed using Boc-anhydride. Cleavage: Easily removed with acid (e.g., TFA). Comments: While convenient, its thermal lability warrants caution. It may be suitable for more reactive substrates under milder conditions (e.g., lower temperatures).[1] |
Field Insight: For general screening and initial development, the THP group offers a good balance of stability, cost-effectiveness, and ease of implementation.[1] For complex, multi-step syntheses requiring a more robust protecting group, SEM is an excellent choice. The Boc group should be used with caution and is best reserved for reactions that can proceed at lower temperatures (< 80-90 °C).
Influence of Substituents on the Indazole Ring
The electronic nature of substituents on the benzene portion of the indazole ring impacts the reactivity of the C-I bond.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups increase the electrophilicity of the 3-iodo-1H-indazole. This generally accelerates the rate-determining oxidative addition step of the catalytic cycle, making the substrate more reactive.[2]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains can have the opposite effect, potentially requiring more forcing conditions (higher temperatures, more active catalysts) to achieve good conversion.
The Heck Reaction: Mechanism and Key Reagents
The Mizoroki-Heck reaction is a palladium-catalyzed process that involves the coupling of an unsaturated halide with an alkene. The generally accepted catalytic cycle provides the rationale for the choice of reagents.
The Catalytic Cycle
Figure 1. Simplified Catalytic Cycle of the Heck Reaction.
The cycle begins with the oxidative addition of the 3-iodoindazole to a Pd(0) species. This is followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the desired alkenyl-indazole product, and the cycle is completed by reductive elimination of HI, which is neutralized by a base, regenerating the active Pd(0) catalyst.
Core Reagents and Their Roles
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is the most commonly used precatalyst. It is reduced in situ to the active Pd(0) species. Other sources like PdCl₂(PPh₃)₂ can also be employed.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. The choice of ligand is critical for success.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can sometimes improve yields and selectivity by promoting reductive elimination.[1]
-
Bulky Biarylphosphines (e.g., XPhos, SPhos): These electron-rich and sterically demanding ligands are highly effective for challenging couplings, including those with less reactive bromides or chlorides, and can help suppress side reactions like hydrodehalogenation.[2]
-
-
Base: An organic or inorganic base is required to neutralize the HI generated in the catalytic cycle.
-
Organic Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA or Hünig's base) are common choices.[3]
-
Inorganic Bases: Sodium or potassium carbonate (Na₂CO₃, K₂CO₃) and sodium acetate (NaOAc) are also effective, particularly in polar aprotic solvents.
-
-
Solvent: High-boiling polar aprotic solvents are typically used to ensure solubility of the reactants and to allow for the necessary reaction temperatures.
-
N,N-Dimethylformamide (DMF): A very common and effective solvent for Heck reactions.[1]
-
Acetonitrile (MeCN), Dioxane, and Toluene are also used depending on the specific substrates and conditions.
-
Experimental Protocols and Conditions
The following protocols provide a starting point for the Heck reaction with 3-iodo-1H-indazole derivatives. Optimization may be required based on the specific indazole and alkene partners.
Protocol 1: N-Protection of 3-Iodo-6-nitro-1H-indazole with DHP
This protocol describes the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group.
Workflow Diagram:
Figure 2. Workflow for N-THP Protection of 3-Iodo-6-nitro-1H-indazole.
Step-by-Step Procedure: [1]
-
To a solution of 3-iodo-6-nitro-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Add a catalytic amount of methanesulfonic acid (MsOH, 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Protocol 2: Heck Coupling with an Activated Alkene (2-Vinylpyridine)
This protocol details the coupling of the N-THP protected 3-iodo-6-nitro-indazole with 2-vinylpyridine.
Step-by-Step Procedure: [1]
-
In a reaction vessel, dissolve 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in DMF.
-
Add 2-vinylpyridine (1.2 eq), tri-o-tolylphosphine (0.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Summary of Reaction Conditions and Substrate Scope
The following table summarizes representative conditions and yields for the Heck reaction on various 3-iodo-1H-indazole derivatives. This data is compiled from literature sources and serves as a guide for reaction development.
| Indazole Substrate | Alkene Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-Vinylpyridine | Pd(OAc)₂ / P(o-tol)₃ | DIPEA | DMF | 100 | 12-24 | 75 | [1] |
| N-Boc-3-iodoindazole | Methyl acrylate | PdCl₂(dppf) | Et₃N | DMF | 50 | 2 | 62 | [1] |
| N-SEM-3-iodoindazoles (various) | Methyl 2-acetamidoacrylate | Pd(OAc)₂ / (n-Bu)₄NBr | NaHCO₃ | DMF | 125 | 2 | 23-54 | [1] |
| 3-Bromo-1-(THP)-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaBr / TEA | Ball-milling | RT | 1.5 | ~90 | [4] |
Analysis of Scope:
-
Activated Alkenes: Electron-deficient alkenes such as acrylates, vinylpyridines, and styrenes are excellent coupling partners, generally providing good to excellent yields.
-
Unactivated Alkenes: The coupling of 3-iodoindazoles with unactivated terminal alkenes (e.g., 1-octene) is more challenging and may require specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, often under higher temperatures. Literature on this specific combination is less common, suggesting it is a more difficult transformation.[5]
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality base or solvent. 4. N-H group not protected. | 1. Use fresh palladium precursor and ensure inert atmosphere. 2. Increase temperature in 10-20 °C increments. 3. Use freshly distilled/anhydrous solvent and a fresh bottle of base. 4. Confirm N-protection is complete before starting the coupling. |
| Hydrodehalogenation (De-iodination) | 1. High reaction temperature. 2. Nature of the base/solvent. 3. Ligand choice. | 1. Attempt the reaction at a lower temperature for a longer time. 2. Switch from an organic amine base to an inorganic base like K₂CO₃ or NaOAc. 3. Employ a more sterically hindered ligand (e.g., P(o-tol)₃ or a biarylphosphine like XPhos) to disfavor the reductive pathway.[2] |
| Mixture of Regioisomers | 1. Electronic/steric nature of the alkene. 2. Ligand choice. | 1. For terminal alkenes, this is less common but can occur. 2. For terminal alkenes, switching to bidentate phosphine ligands (e.g., dppf) can sometimes improve selectivity for the linear product. Lowering the temperature may also help.[2] |
| Deprotection of N-Protecting Group | 1. Protecting group is not stable to the reaction conditions (e.g., Boc at high temp). 2. Presence of acidic/basic impurities. | 1. Switch to a more robust protecting group like THP or SEM. 2. Ensure all reagents and solvents are of high purity. |
| Formation of Palladium Black | 1. Ligand dissociation from the catalyst. 2. Insufficient ligand. | 1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Consider a more strongly binding or sterically bulky ligand to better stabilize the Pd(0) species. |
Conclusion and Future Outlook
The Heck reaction is an indispensable tool for the C-3 alkenylation of 3-iodo-1H-indazole derivatives, providing access to a vast chemical space crucial for drug discovery and development. Success in this transformation hinges on a rational approach to substrate design—most notably the strategic use of N-protecting groups—and careful selection of reaction parameters, including the catalyst, ligand, base, and solvent. While couplings with activated alkenes are well-established, future advancements will likely focus on expanding the scope to include more challenging unactivated olefins and developing greener, more sustainable reaction conditions. The protocols and insights provided herein offer a solid foundation for chemists to confidently and effectively apply this powerful reaction to their synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Importance of the Indazole Scaffold and the N-Protection Imperative
An In-Depth Guide to N-Protection Strategies for 3-iodo-7-methoxy-1H-indazole in Cross-Coupling Reactions
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib and Axitinib.[1] The this compound derivative, in particular, is a highly valuable building block.[1][2] The iodine atom at the C-3 position serves as a versatile synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
However, the inherent reactivity of the indazole N-H proton presents a significant challenge. This acidic proton can interfere with the catalytic cycle of cross-coupling reactions, leading to catalyst inhibition, side reactions, or complete reaction failure.[3][4] Consequently, a robust N-protection strategy is not merely an optional step but a critical prerequisite for the successful functionalization of the this compound core.
This guide provides a comprehensive overview of N-protection strategies, detailing the causality behind experimental choices, offering field-proven protocols, and comparing the suitability of various protecting groups for different cross-coupling applications.
The Regioselectivity Challenge: N1 versus N2 Protection
Indazole exists in two tautomeric forms, the 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and abundant form.[5][6] The deprotonation of the indazole N-H with a strong base generates a delocalized anion, which can be alkylated or acylated at either nitrogen, leading to a mixture of N1 and N2 regioisomers.[7] The choice of reaction conditions—base, solvent, and the nature of the electrophile (the protecting group precursor)—critically dictates the regiochemical outcome.
-
Strongly Basic Conditions (e.g., NaH in THF): These conditions favor the formation of the delocalized anion, often resulting in a mixture of N1 and N2 products, with the thermodynamically favored N1 isomer typically predominating.[5][7][8]
-
Mildly Acidic or Neutral Conditions: These conditions can favor kinetic control. For certain protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM), specific conditions have been developed to achieve high regioselectivity for the N2 position.[5][8][9]
Caption: Regioselectivity in Indazole N-Protection.
Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of protecting group is dictated by its stability under the planned cross-coupling conditions and the ease of its subsequent removal.
| Protecting Group | Introduction (Protection) | Stability & Suitability for Cross-Coupling | Deprotection Conditions | Key Insights |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, Base (e.g., NaH, DMAP), THF/CH₂Cl₂ | Moderate. Stable to some Suzuki conditions.[10] However, it can be labile under the basic conditions of many cross-coupling reactions, sometimes leading to concomitant deprotection.[7][11][12][13] | Acidic (TFA, HCl); Basic (NaOMe, NaBH₄ in EtOH).[11][14][15] | Excellent for Suzuki couplings where in-situ deprotection is desired.[12] Not ideal for harsher Buchwald-Hartwig or Sonogashira conditions requiring prolonged heating with strong bases. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, Base (e.g., NaH), THF | High. Stable to a wide variety of conditions, including lithiation, strong bases, and palladium catalysis.[5][8] Excellent choice for Suzuki, Buchwald-Hartwig, and Sonogashira reactions. | Fluoride sources (TBAF in THF); Acidic (HCl in EtOH).[5][8][9] | The SEM group can be used to direct regioselective lithiation at the C-3 position, although this is less relevant for the already C-3 iodinated substrate.[5][8] Specific conditions allow for highly regioselective N2 protection.[5][9] |
| PMB (p-Methoxybenzyl) | PMB-Cl, Base (e.g., NaH), DMF/THF | High. Stable to strong bases and elevated temperatures, making it suitable for demanding cross-coupling reactions like Buchwald-Hartwig amination.[7] | Oxidative cleavage (DDQ); Strong acid (TFA).[16] | A robust and reliable choice when the Boc group's lability is a concern. The deprotection conditions are orthogonal to many other protecting groups. |
Experimental Protocols
The following protocols are designed as a starting point and may require optimization for specific substrates and coupling partners.
Protocol 1: N1-Boc Protection of this compound
Causality: This protocol utilizes sodium hydride, a strong non-nucleophilic base, to fully deprotonate the indazole, generating the indazolide anion. This anion is then trapped by di-tert-butyl dicarbonate ((Boc)₂O). While a mixture of N1 and N2 isomers can form, the N1 isomer is often the major product under these thermodynamic conditions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of (Boc)₂O (1.2 eq) in a small amount of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to separate the N1 and N2 isomers.
Protocol 2: Suzuki Cross-Coupling with Concomitant N-Boc Deprotection
Causality: This protocol leverages the lability of the Boc group under basic, heated conditions. Microwave irradiation accelerates the reaction, allowing for both C-C bond formation and N-deprotection in a single, efficient step.[12] This is particularly effective for generating the free N-H 3-arylindazole product directly.
Materials:
-
N1-Boc-3-iodo-7-methoxy-1H-indazole
-
Arylboronic acid or pinacol ester (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave-safe reaction vial, add N1-Boc-3-iodo-7-methoxy-1H-indazole (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add 1,4-dioxane and the 2 M Na₂CO₃ solution (e.g., in a 4:1 ratio of dioxane:water).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140-160 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the 3-aryl-7-methoxy-1H-indazole product.
Caption: General Workflow for Indazole Functionalization.
Protocol 3: Buchwald-Hartwig Amination using a SEM-Protected Indazole
Causality: The Buchwald-Hartwig amination often requires a strong base (like NaOt-Bu or LHMDS) and elevated temperatures, conditions under which a Boc group would likely cleave.[7][17] The SEM group is robust under these conditions, ensuring the indazole nitrogen remains protected throughout the C-N coupling reaction.[5][8]
Materials:
-
N-SEM-3-iodo-7-methoxy-1H-indazole
-
Amine (primary or secondary, 1.2 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos or other suitable biarylphosphine ligand (5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 eq) to an oven-dried reaction vessel.
-
Add the N-SEM-protected indazole (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.025 eq), and the phosphine ligand (0.05 eq).
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: SEM Group Deprotection
Causality: The SEM group is cleaved via a mechanism that involves the removal of the silicon moiety, typically by a fluoride source. The resulting intermediate is unstable and fragments to release the free N-H indazole.
Materials:
-
N-SEM protected indazole derivative
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous THF
Procedure:
-
Dissolve the N-SEM protected indazole (1.0 eq) in anhydrous THF.
-
Add TBAF solution (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and stir until deprotection is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture, concentrate under reduced pressure, and partition the residue between water and EtOAc.
-
Extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the deprotected indazole.
Conclusion
The successful execution of cross-coupling reactions on the this compound scaffold is fundamentally dependent on a well-chosen N-protection strategy. While the Boc group offers a convenient route for Suzuki couplings that benefit from concomitant deprotection, more robust groups like SEM and PMB are essential for harsher transformations such as Buchwald-Hartwig aminations. By understanding the interplay between protecting group stability, reaction conditions, and regioselectivity, researchers can effectively unlock the synthetic potential of this valuable heterocyclic core for applications in drug discovery and development.
References
- 1. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 2. eontrading.uk [eontrading.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthesis of novel kinase inhibitors from 3-Iodo-7-methoxy-1H-indazole
An Application Note and Protocol for the Synthesis of Novel Kinase Inhibitors from 3-Iodo-7-methoxy-1H-indazole
Authored by: A Senior Application Scientist
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous kinase inhibitors, including approved therapeutics like Niraparib.[1][2] Its unique ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile starting material for the synthesis of novel kinase inhibitors. We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enabling the creation of diverse chemical libraries for screening and lead optimization. The rationale behind experimental choices, step-by-step methodologies, and expected outcomes are discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Indazole Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Small molecule kinase inhibitors that target the ATP-binding site have emerged as a major class of therapeutics.[6] The indazole ring system is a bioisostere of adenine and is particularly effective at mimicking its hydrogen bonding pattern with the kinase hinge region, a critical interaction for potent inhibition.[3][7]
The starting material, this compound, offers two key strategic advantages:
-
The C-3 Iodo Group: The iodine atom at the 3-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, which can be tailored to target the specific topology of a kinase's active site.[8][9] The greater reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective functionalization under mild conditions.[10]
-
The C-7 Methoxy Group: The methoxy group at the 7-position can influence the molecule's physicochemical properties, such as solubility and metabolic stability. Furthermore, it can form additional interactions with the target protein or sterically direct the conformation of adjacent groups, potentially enhancing selectivity and potency.[11]
This guide will focus on three cornerstone synthetic transformations that leverage the reactivity of the C-3 iodo group to build novel molecular architectures.
Core Synthetic Methodologies & Protocols
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[12][13] The following protocols have been optimized for the this compound scaffold.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl Indazoles
The Suzuki-Miyaura reaction is an exceptionally robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl scaffolds common in Type I and Type II kinase inhibitors.[14][15]
Scientific Rationale:
This reaction couples the iodoindazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. The choice of a pre-formed palladium catalyst like Pd(PPh₃)₄ or generating the active Pd(0) species in situ is crucial. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle. A two-phase solvent system (e.g., an organic solvent with water) is often used to facilitate the reaction between the organic-soluble halide and the often water-soluble base and boronate.[8]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
To a reaction vial, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1), to achieve a substrate concentration of approximately 0.1 M.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq.), to the vial under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-7-methoxy-1H-indazole.
Sonogashira Coupling: Synthesis of 3-Alkynyl Indazoles
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, introducing a rigid alkynyl linker.[10] This moiety can act as a pharmacophore itself or serve as a handle for further transformations, such as click chemistry or reduction. A new series of 3-ethynyl-1H-indazoles has been synthesized and evaluated as potential kinase inhibitors.[16]
Scientific Rationale:
This reaction requires a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to catalyze the formation of a copper(I) acetylide intermediate.[10] An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent. It is critical to perform the reaction under strictly anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling). For some sensitive substrates, protection of the indazole N-H may be necessary to prevent side reactions, though many modern protocols work well with the unprotected form.[17]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira cross-coupling.
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03-0.05 eq.), and copper(I) iodide (CuI) (0.06-0.10 eq.).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous, degassed solvents, such as a mixture of THF and triethylamine (2:1), via syringe.
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC/LC-MS, typically 2-8 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-alkynyl-7-methoxy-1H-indazole.
Buchwald-Hartwig Amination: Synthesis of 3-Amino Indazoles
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[18] This reaction is essential for installing amine functionalities that can serve as key hydrogen bond donors or acceptors, crucial for anchoring inhibitors into the kinase hinge region.[19][20]
Scientific Rationale:
This transformation requires a palladium catalyst, a suitable phosphine ligand, and a base.[21] The choice of ligand is paramount; bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are highly effective as they promote the rate-limiting reductive elimination step.[19] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically required to deprotonate the amine coupling partner. The reaction must be performed under strictly anhydrous and anaerobic conditions as the catalyst system is sensitive to both oxygen and water.[22]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
Inside a glovebox or under a strong flow of inert gas, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.08 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq. or NaOtBu, 1.5 eq.) to a dry reaction vessel.
-
Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Add the primary or secondary amine (1.1-1.3 eq.).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring until the reaction is complete (monitor by LC-MS, typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired 3-amino-7-methoxy-1H-indazole derivative.
Characterization and Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity. Below is a table of representative, expected data for a hypothetical set of reactions.
| Reaction Type | Coupling Partner | Product Structure | Yield (%) | Purity (LC-MS, %) | ¹H NMR & MS Data |
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-7-methoxy-1H-indazole | 85 | >98 | Consistent with structure; [M+H]⁺ found |
| Sonogashira | Phenylacetylene | 7-Methoxy-3-(phenylethynyl)-1H-indazole | 78 | >97 | Consistent with structure; [M+H]⁺ found |
| Buchwald-Hartwig | Morpholine | 7-Methoxy-3-(morpholin-4-yl)-1H-indazole | 72 | >98 | Consistent with structure; [M+H]⁺ found |
Biological Context: Targeting Kinase Signaling Pathways
The goal of synthesizing these novel indazole derivatives is to inhibit protein kinases involved in disease-associated signaling pathways. A common target is the receptor tyrosine kinase (RTK) pathway, which, when aberrantly activated, can drive cell proliferation and survival in cancer.
Caption: A simplified kinase signaling cascade (MAPK pathway).
The synthesized compounds, bearing diverse functionalities at the C-3 position, can be screened against a panel of kinases (e.g., RAF, EGFR, VEGFR) to identify potent and selective inhibitors. The core pharmacophore features for many kinase inhibitors include a hinge-binding motif (the indazole), a hydrophobic region, and often a solvent-front interacting moiety.[23][24] The diversity generated through the protocols above allows for a systematic exploration of these interactions.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any chemicals.[25]
-
Reagent Handling:
-
This compound: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[26][27]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care, preferably in a fume hood. Avoid creating dust.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Use anhydrous and degassed solvents where specified. Many organic solvents are flammable and should be kept away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to institutional and local environmental regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficiently anaerobic/anhydrous conditions; Poor quality reagents; Incorrect base. | Use a fresh batch of catalyst. Ensure all glassware is oven-dried and the reaction is thoroughly degassed. Use freshly purified solvents. Screen different bases (e.g., for Suzuki, try K₃PO₄ or CsF). |
| Formation of Side Products | Suzuki: Homocoupling of boronic acid. Sonogashira: Glaser homocoupling of alkyne. General: Decomposition of starting material or product. | Lower the reaction temperature. Ensure rigorous degassing. For Sonogashira, ensure the reaction is strictly anaerobic. Reduce reaction time. |
| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography (try different solvent polarities or add a small amount of TEA for basic compounds). Consider reverse-phase chromatography if necessary. |
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 14. ijpcsonline.com [ijpcsonline.com]
- 15. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. research.rug.nl [research.rug.nl]
- 22. jk-sci.com [jk-sci.com]
- 23. wjgnet.com [wjgnet.com]
- 24. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fishersci.com [fishersci.com]
- 26. fishersci.com [fishersci.com]
- 27. fishersci.com [fishersci.com]
Structure-activity relationship (SAR) studies of 3-aryl-7-methoxy-1H-indazoles
Application Note & Protocols
Structure-Activity Relationship (SAR) Studies of 3-Aryl-7-Methoxy-1H-Indazoles: A Guide to Synthesis, Biological Evaluation, and Data Interpretation
Abstract: The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide focuses on the 3-aryl-7-methoxy-1H-indazole subclass, a framework of significant interest for developing targeted inhibitors, particularly against protein kinases.[3] The strategic placement of the 7-methoxy group provides a critical anchor to modulate the compound's physicochemical properties and biological activity.[4] This document provides an in-depth analysis of the structure-activity relationships (SAR) governing this scaffold, detailed, field-proven protocols for synthesis and biological evaluation, and a logical framework for interpreting the resulting data. It is intended for researchers, medicinal chemists, and drug development professionals seeking to design and optimize novel inhibitors based on this privileged chemical architecture.
Introduction to the 3-Aryl-7-Methoxy-1H-Indazole Scaffold
The indazole ring system is a bioisostere of indole and is present in several FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitor Axitinib.[5] Its unique electronic properties and ability to form key hydrogen bond interactions make it a highly effective "hinge-binding" fragment, particularly in the ATP-binding pocket of protein kinases.[2]
The focus of this guide, the 3-aryl-7-methoxy-1H-indazole scaffold, offers two primary vectors for chemical modification to tune biological activity:
-
The 3-Aryl Group: This substituent projects into the solvent-exposed region or deeper into the target protein's binding pocket. Its substitution pattern is a primary determinant of potency and selectivity.
-
The 7-Methoxy Group: Unlike substituents at other positions, the 7-methoxy group is positioned near the "back" of the indazole ring. Its presence can profoundly influence the molecule's conformation, solubility, and metabolic stability, often by establishing intramolecular interactions or favorable contacts with the target protein.[4]
This scaffold has been successfully employed to generate potent inhibitors of various kinases, including Apoptosis Signal-Regulating Kinase 1 (ASK1), Pim kinases, and components of the PI3K pathway, making it a high-value starting point for drug discovery campaigns.[6][7][8]
Core Structure-Activity Relationship (SAR) Principles
The rational design of potent and selective inhibitors requires a deep understanding of how structural modifications impact biological activity. The following principles summarize key SAR trends for the 3-aryl-7-methoxy-1H-indazole scaffold, primarily in the context of kinase inhibition.
The Role of the 7-Methoxy Group
The methoxy group at the C7 position is more than a simple substituent; it acts as a conformational anchor and a modulator of physicochemical properties.
-
Conformational Control: The steric bulk of the methoxy group can influence the preferred rotational angle (dihedral angle) of the 3-aryl ring. This pre-organization can reduce the entropic penalty upon binding to the target, thereby enhancing potency.
-
Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with residues in the binding pocket.
-
Metabolic Stability: The methoxy group can block a potential site of oxidative metabolism on the benzene portion of the indazole ring, which can improve the pharmacokinetic profile of the compound.
The 3-Aryl Moiety: The Engine of Potency and Selectivity
The 3-aryl ring is the primary point of diversification for library synthesis. Modifications here directly impact the inhibitor's interaction with the target protein.
-
Ortho-Substitution: Introducing small substituents (e.g., -CH₃, -F, -Cl) at the ortho-position of the aryl ring can force a non-planar conformation relative to the indazole core. This "twisted" geometry is often beneficial for fitting into the ATP pocket and can enhance selectivity.
-
Meta-Substitution: This position is often solvent-exposed. Introducing polar groups (e.g., morpholine, piperazine) can significantly improve aqueous solubility and provide vectors for further chemical modification.[9]
-
Para-Substitution: This position often points towards the entrance of the binding pocket. Larger, flexible chains or groups capable of forming hydrogen bonds (e.g., amides, sulfonamides) can be installed here to pick up additional interactions and boost potency.
The following diagram illustrates these key SAR interaction points.
Caption: Key interaction points for the 3-aryl-7-methoxy-1H-indazole scaffold.
SAR Data Summary
The following table presents hypothetical data for a series of analogs to illustrate the SAR principles. The target is a representative protein kinase.
| Compound ID | R (Substitution on 3-Aryl Ring) | Kinase IC₅₀ (nM) | Rationale for Activity Change |
| 1a | Phenyl (unsubstituted) | 850 | Baseline compound. |
| 1b | 4-Fluorophenyl | 620 | Small electron-withdrawing group is tolerated. |
| 1c | 2-Methylphenyl | 150 | Ortho-substituent induces a favorable twisted conformation. |
| 1d | 4-Morpholinophenyl | 95 | Polar group at para-position enhances solubility and potency. |
| 1e | 3,5-Dimethoxyphenyl | 25 | Multiple H-bond acceptors pick up additional interactions.[3] |
| 1f | 4-(Piperidin-1-yl)phenyl | 45 | Basic nitrogen improves cell permeability and potency.[3] |
Experimental Protocols
The following protocols provide robust, step-by-step methodologies for the synthesis and evaluation of a 3-aryl-7-methoxy-1H-indazole library.
Overall Synthetic Workflow
The most common and flexible approach to this scaffold involves the synthesis of a halogenated indazole intermediate, followed by a palladium-catalyzed cross-coupling reaction to install the diverse aryl groups.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Iodoindazole Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodoindazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial C-C bond formations. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind the experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the Suzuki coupling of 3-iodoindazoles?
The main challenges stem from the unique electronic and structural properties of the indazole ring.[1] Firstly, the unprotected N-H proton is acidic and can interfere with the catalytic cycle, often by reacting with the base or organopalladium intermediates.[1][2] While many couplings succeed without protection, this potential for interference is a key consideration.[3][4][5] Secondly, the electronic nature of substituents on the indazole ring can significantly influence the reactivity of the C-I bond and the stability of the catalyst, potentially increasing the propensity for side reactions.[1]
Q2: Is N-protection of the indazole's N-H group mandatory for a successful Suzuki coupling?
N-protection is not always mandatory but is generally recommended to prevent side reactions and improve reproducibility, especially when troubleshooting a difficult coupling.[1] Successful vinylation and arylation reactions have been reported with unprotected 3-iodoindazoles, particularly under microwave conditions.[3][4][5][6] However, in cases of low yield or complex reaction mixtures, N-protection (e.g., with a Boc group) can prevent catalyst inhibition and other unwanted interactions, though it adds extra synthetic steps.[1][7] For substrates with strong electron-withdrawing groups, like a nitro group, N-deprotection can even occur in situ, leading to poor yields of the desired product.[4]
Q3: What is the general reactivity trend for aryl halides, and where does 3-iodoindazole fit?
The reactivity of aryl halides in the oxidative addition step, which is often rate-determining, typically follows the trend: I > OTf > Br >> Cl .[2] As an aryl iodide, 3-iodoindazole is expected to be a highly reactive coupling partner, readily undergoing oxidative addition to the Pd(0) catalyst. This high reactivity is advantageous but can also accelerate side reactions if conditions are not carefully controlled.
Q4: Why is a base essential, and how does it work?
The base is a critical component of the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the organoboron species (the boronic acid or its ester) to form a more nucleophilic "ate" complex (a boronate species).[2][8] This boronate is much more effective at transmetalation—the transfer of the organic group from boron to the palladium center. The base also helps regenerate the active Pd(0) catalyst at the end of the cycle.[2]
Troubleshooting Common Side Reactions
This section addresses the most common undesired products and experimental failures. For each issue, we diagnose the potential cause and provide actionable solutions.
Issue 1: Protodeiodination - My starting material is converting to the parent indazole.
Q: I'm observing a significant amount of a byproduct with a mass corresponding to my indazole core without the iodine atom. What is this side reaction, and how can I prevent it?
This is a classic case of protodeiodination (or hydrodehalogenation), a common side reaction where the C-I bond is cleaved and replaced by a C-H bond.[1][9]
Mechanism & Cause: After the initial oxidative addition step, the Ar-Pd(II)-I intermediate can react with a hydride source in the mixture before transmetalation occurs. This is followed by reductive elimination to yield the undesired de-iodinated arene.[9]
Potential hydride sources include:
-
Solvents: Alcohols or even trace water can act as hydride donors.
-
Base: Certain bases or their byproducts can facilitate this pathway.[1]
-
Impurities: Trace impurities in reagents can sometimes be the culprit.
Solutions:
-
Choice of Base: Switch to a weaker or different type of base. An inorganic base (e.g., K₂CO₃, K₃PO₄) might be less prone to generating hydride species than an organic amine base.[1][10][11]
-
Solvent Purity: Use high-purity, anhydrous, and thoroughly deoxygenated aprotic solvents (e.g., Dioxane, Toluene, DMF).[1] If an alcohol is part of the solvent system, consider replacing it.
-
Ligand Selection: Employing a more sterically hindered, electron-rich ligand (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) can accelerate the desired reductive elimination relative to the competing protodeiodination pathway.[1][7]
Issue 2: Homocoupling - I'm getting a biaryl product derived only from my boronic acid.
Q: My main byproduct is a dimer of the boronic acid coupling partner (Ar'-Ar'). Why is this happening?
You are observing homocoupling , another prevalent side reaction in Suzuki couplings.[2] This is particularly common when the reaction mixture is not properly degassed.[9][12]
Mechanism & Cause: Homocoupling is often initiated by Pd(II) species and promoted by the presence of oxygen.[9][12] If your Pd(0) catalyst is oxidized to Pd(II) by residual air, or if you start with a Pd(II) precatalyst that is not efficiently reduced, these species can catalyze the coupling of two boronic acid molecules.[9] This process reduces the Pd(II) to Pd(0), but at the expense of your valuable boronic acid.
Solutions:
-
Thorough Degassing: This is the most critical step to prevent homocoupling. Before adding the catalyst, rigorously degas the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[2] Maintain a positive inert gas atmosphere throughout the reaction.
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[9] While Pd(II) sources like Pd(OAc)₂ are common, they require an initial reduction step in situ, which can sometimes favor homocoupling.[9]
-
Control Reaction Temperature: Sometimes, running the reaction at a slightly lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.
Issue 3: Protodeboronation - My boronic acid is decomposing.
Q: I'm seeing a significant amount of the arene/heteroarene (Ar'-H) corresponding to my boronic acid. What is causing my boronic acid to fail?
This side reaction is protodeboronation , the protonolysis of the C-B bond, which effectively destroys your nucleophilic coupling partner.[13][14] It is a well-known decomposition pathway for boronic acids, especially under aqueous basic conditions.[13][14]
Mechanism & Cause: Protodeboronation can be catalyzed by acid or base.[13][14] In the context of Suzuki coupling, the base-catalyzed pathway is most relevant. The reaction conditions (base, solvent, temperature) and the electronic nature of the boronic acid itself determine its susceptibility to this side reaction.[13] Electron-deficient or some heteroaryl boronic acids are notoriously unstable.[9][14]
Solutions:
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester.[13][14] These are generally more robust and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[13]
-
Modify Reaction Conditions: Use a milder base (e.g., KF instead of Na₂CO₃) or lower the reaction temperature.[15] Minimizing the amount of water in the reaction can also help.
-
Use Fresh Reagents: Do not use old or potentially hydrated boronic acid. Ensure it is of high purity.[1]
Visual Troubleshooting & Workflow Guides
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting. The cycle consists of three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]
Troubleshooting Workflow: Low or No Conversion
When the reaction fails to proceed, a systematic approach is necessary. Use this workflow to diagnose the root cause.
Caption: A systematic workflow for troubleshooting low conversion issues.
Data Summary & Recommended Conditions
While optimal conditions are substrate-dependent, the following table provides a robust starting point for the Suzuki coupling of 3-iodoindazoles.
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source.[1][9] Pd(dppf)Cl₂ is a stable Pd(II) precatalyst often effective for heteroaromatic couplings.[1][17] |
| Boron Reagent | Boronic Acid (1.2-1.5 equiv.) or Pinacol Ester (1.5 equiv.) | A slight excess ensures complete consumption of the iodoindazole.[2] Pinacol esters offer greater stability against protodeboronation.[4][14] |
| Base | Na₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.) | Na₂CO₃ in an aqueous solution is a standard, effective choice.[1][3] K₃PO₄ is a stronger base that can be effective for more challenging couplings. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) or Toluene / EtOH / H₂O | A mixture including water is often necessary to solubilize the inorganic base and facilitate the formation of the boronate "ate" complex.[10][18] |
| Temperature | 80 - 120 °C | Aryl iodides are highly reactive, so starting around 80-100 °C is reasonable.[2] Microwave irradiation at 120 °C can significantly accelerate the reaction.[1][3] |
Protocols
General Protocol for Suzuki Coupling of 3-Iodoindazole (Microwave Conditions)
This protocol is adapted from successful literature procedures for the vinylation and arylation of 3-iodoindazoles.[1][3][18]
Materials:
-
3-Iodoindazole derivative (1.0 equiv.)
-
Aryl- or vinylboronic acid pinacol ester (1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane (anhydrous, degassed)
-
Microwave vial (appropriate size) with a crimp cap
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine the 3-iodoindazole (e.g., 0.5 mmol, 1.0 eq), the boronic acid pinacol ester (0.75 mmol, 1.5 eq), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Solvent and Base Addition: To the vial, add 1,4-dioxane (e.g., 4 mL) and the 2M aqueous Na₂CO₃ solution (e.g., 1 mL).
-
Degassing (Optional but Recommended): Briefly bubble argon or nitrogen through the mixture for 5 minutes.
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup: After cooling to room temperature, carefully open the vial. Dilute the reaction mixture with ethyl acetate (15 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 6. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Minimizing dehalogenation of 3-Iodo-7-methoxy-1H-indazole
Welcome to the technical support resource for 3-Iodo-7-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable heterocyclic building block. We will address one of the most common challenges encountered during its application: unwanted dehalogenation. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation, and why is it a significant issue with this compound?
A1: Dehalogenation is a chemical reaction in which the iodine atom at the C-3 position of the indazole ring is replaced by a hydrogen atom, resulting in the formation of 7-methoxy-1H-indazole as a byproduct. This side reaction is particularly problematic for several reasons:
-
Reduced Yield: The primary consequence is a lower yield of your desired coupled product, as the starting material is consumed in an unproductive pathway.
-
Purification Challenges: The dehalogenated byproduct often has similar polarity to the desired product, complicating separation and purification by chromatography.
-
Stoichiometric Imbalance: In multi-step syntheses, the formation of this byproduct disrupts the stoichiometry for subsequent reactions.
The susceptibility of this compound to dehalogenation stems from the inherent weakness of the Carbon-Iodine (C-I) bond. Furthermore, the indazole ring system, particularly with the electron-donating methoxy group at the 7-position, can influence the electronic environment at the C-3 position, making it prone to certain side reactions, including reductive dehalogenation, especially under transition-metal-catalyzed conditions.[1]
Q2: I am observing significant dehalogenation in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). What are the most likely causes?
A2: This is the most common scenario where dehalogenation is observed. In Palladium-catalyzed cycles, the primary culprit is often the formation of palladium-hydride (Pd-H) species. These species can react with the aryl iodide in a competing catalytic cycle to cause reductive dehalogenation.
Several factors can lead to the generation of Pd-H species and promote dehalogenation:
-
Ligand Choice: The ligand bound to the palladium center plays a critical role. Less bulky or electron-poor ligands may not sufficiently promote the desired reductive elimination step of the cross-coupling, allowing more time for side reactions to occur.[2][3]
-
Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOᵗBu), can promote dehalogenation.[4] Some bases may also contain or generate hydride impurities.
-
Solvent and Reagents: Protic solvents (like alcohols) or even trace amounts of water can serve as a hydride source.[5] Some aprotic solvents like DMF can also decompose under basic conditions at high temperatures to generate species that lead to dehalogenation.[6]
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling reaction.[3]
-
Radical Pathways: Under certain conditions, especially involving bases like KOtBu or exposure to light, radical mechanisms can be initiated, leading to the formation of an aryl radical that can abstract a hydrogen atom from the solvent or other reagents.[7][8][9]
Q3: What specific steps can I take to modify my reaction conditions to suppress the formation of the dehalogenated byproduct?
A3: A systematic approach to optimizing your reaction parameters is key. The following strategies are highly effective:
-
Optimize the Catalyst System (Palladium & Ligand):
-
Switch to Bulky, Electron-Rich Ligands: This is often the most impactful change. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to accelerate the rate-limiting reductive elimination step. This ensures the desired product is formed and released from the catalyst quickly, minimizing the catalyst's opportunity to engage in dehalogenation pathways.[2]
-
Screen Palladium Precursors: While Pd(PPh₃)₄ is a classic catalyst, modern systems using precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a specialized ligand often provide superior results and milder reaction conditions.[6]
-
-
Re-evaluate Your Choice of Base:
-
Use Weaker Inorganic Bases: For many cross-coupling reactions, especially Suzuki couplings, phosphate or carbonate bases (K₃PO₄, Cs₂CO₃, K₂CO₃) are excellent choices. They are generally less aggressive and less likely to promote hydride formation than strong organic bases.[2][3]
-
Ensure High Purity: Use freshly opened or properly stored bases to avoid contamination with hydroxides or water, which can be detrimental.
-
-
Select an Appropriate Solvent:
-
Favor Aprotic Solvents: Toluene, dioxane, and THF are generally safe choices.[6] They are less likely to act as hydride donors compared to alcohols or DMF.
-
Use Anhydrous Conditions: While some water is often necessary for Suzuki couplings to facilitate the dissolution of the inorganic base, excessive water should be avoided. Using anhydrous solvents and reagents is a good practice.[5]
-
-
Control Reaction Temperature and Time:
-
Lower the Temperature: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. Even a reduction from 100 °C to 80 °C can significantly suppress dehalogenation.
-
Consider Microwave Synthesis: A microwave reactor can sometimes be advantageous. The rapid heating to the target temperature can accelerate the desired coupling reaction, reducing the overall time the mixture is exposed to high temperatures and thus minimizing the window for side reactions to occur.[6]
-
Troubleshooting Guide
This table summarizes the key issues and recommended solutions for minimizing dehalogenation.
| Observation / Issue | Potential Cause | Recommended Solution & Rationale |
| High Percentage of Dehalogenated Byproduct (>10%) | 1. Inappropriate ligand choice.2. Base is too strong or impure.3. High reaction temperature. | 1. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand to accelerate reductive elimination.[2]2. Replace strong bases (like NaOᵗBu) with weaker inorganic bases (K₃PO₄, Cs₂CO₃).[3][4]3. Lower the reaction temperature in 10-20 °C increments. |
| Reaction is Sluggish and Dehalogenation Occurs | 1. Slow oxidative addition or transmetalation.2. Catalyst deactivation. | 1. Use a more active catalyst system. A combination of Pd₂(dba)₃ and a Buchwald ligand is often more active at lower temperatures than Pd(PPh₃)₄.[6]2. Ensure the purity of all reagents and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. |
| Dehalogenation is Observed Even with Optimized Conditions | 1. Solvent is acting as a hydride source.2. Radical mechanism is at play. | 1. Change the solvent. If using DMF or an alcohol, switch to toluene or dioxane.[6]2. Exclude light by wrapping the reaction vessel in foil. Add a radical scavenger as a diagnostic experiment, though this may interfere with some desired reaction pathways. |
Visualizing the Problem and Solution
Here we provide logical diagrams to illustrate the competing reaction pathways and a systematic workflow for troubleshooting.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methoxy-Substituted 3-Iodoindazoles in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-substituted 3-iodoindazoles. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the nuances of using these valuable building blocks in your synthetic endeavors. We will delve into the impact of the methoxy group on the reactivity of the 3-iodoindazole scaffold in common palladium-catalyzed cross-coupling reactions, offering insights to streamline your experimental workflows and overcome common challenges.
Understanding the Methoxy Group's Influence
The methoxy group (–OCH₃) is a powerful modulator of a molecule's electronic properties. Its impact on the reactivity of the 3-iodoindazole core is a delicate balance of two opposing effects:
-
Mesomeric (Resonance) Effect (+M): The oxygen atom's lone pairs can delocalize into the aromatic system, increasing electron density, particularly at the ortho and para positions relative to the methoxy group. This electron-donating effect generally activates the ring towards electrophilic attack.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density through the sigma bond framework.
In most cases, the resonance effect dominates, making the indazole ring more electron-rich. This increased electron density can have significant implications for the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with methoxy-substituted 3-iodoindazoles.
Q1: I am having trouble with the Suzuki coupling of my methoxy-3-iodoindazole. The reaction is sluggish or fails to go to completion. What could be the issue?
A1: This is a common issue, particularly with electron-rich substrates like methoxy-substituted indazoles. The increased electron density on the indazole ring can slow down the oxidative addition of the C-I bond to the Pd(0) catalyst.
A notable example is the Suzuki coupling of 5-methoxy-3-iodoindazole. Under conventional heating at 80 °C, this reaction has been reported to show no product formation.[1] However, switching to microwave irradiation at a slightly higher temperature can lead to a significant increase in yield, with reports of up to 75%.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature: For sluggish reactions, cautiously increasing the temperature can provide the necessary activation energy. Microwave heating is a highly effective tool for this purpose.
-
Screen Your Ligand: For electron-rich aryl halides, bulky, electron-rich phosphine ligands can promote the oxidative addition step. Consider ligands such as SPhos, XPhos, or RuPhos.
-
Choice of Base and Solvent: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is sufficiently soluble in your solvent system. A combination of a non-polar solvent like dioxane or toluene with an aqueous base solution is often effective.
-
N-Protection: While not always strictly necessary for Suzuki couplings, protecting the indazole nitrogen can sometimes improve solubility and prevent side reactions, leading to cleaner reaction profiles and higher yields.
Q2: Is N-protection of the indazole nitrogen necessary for Sonogashira coupling of 3-iodoindazoles?
A2: Yes, for Sonogashira couplings at the C-3 position of indazoles, N-protection is generally considered crucial for success.[2] Unprotected indazoles often fail to undergo Sonogashira coupling at the C-3 position. This is likely due to the acidic N-H proton, which can interfere with the catalyst or the base required for the reaction.
Recommended N-Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Offers robust protection and can be removed with fluoride sources or acid.
-
PMB (p-methoxybenzyl): Can be removed under oxidative conditions.
Q3: My Buchwald-Hartwig amination of a methoxy-3-iodoindazole is giving low yields. How can I optimize it?
A3: The Buchwald-Hartwig amination of electron-rich heterocycles can be challenging. The electron-donating nature of the methoxy group can make the aryl iodide less electrophilic and hinder the oxidative addition step.
Optimization Strategies:
-
Ligand Selection is Key: As with Suzuki couplings, bulky, electron-rich biarylphosphine ligands are often essential. Ligands like Xantphos, BINAP, RuPhos, and BrettPhos have shown good performance in similar systems.[3]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are generally preferred.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Q4: I am observing the formation of N-1 and N-2 alkylated isomers during my N-protection step. How can I control the regioselectivity?
A4: The N-alkylation of indazoles can indeed lead to a mixture of N-1 and N-2 isomers, and the regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions.[4][5]
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can favor the formation of the N-2 isomer by sterically hindering attack at the N-1 position.[4]
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome.
-
Reaction Conditions: The choice of base and solvent can have a profound impact. For instance, using sodium hydride (NaH) in THF has been shown to favor N-1 alkylation for a range of substituted indazoles.[4] In contrast, conditions for Mitsunobu reactions can be optimized to favor N-2 alkylation.
Q5: Are there any specific side reactions I should be aware of when working with methoxy-substituted 3-iodoindazoles?
A5: One potential side reaction to be mindful of, particularly under harsh reaction conditions (e.g., strong acids or bases at high temperatures), is demethylation of the methoxy group to the corresponding phenol. While not commonly reported under standard palladium-catalyzed coupling conditions, it is a possibility to consider if you observe unexpected byproducts with a higher polarity.
Another common side reaction in cross-coupling reactions is dehalogenation , where the iodine atom is replaced by a hydrogen atom. This can be promoted by the presence of water or other protic sources in the reaction mixture. Using anhydrous solvents and reagents can help to minimize this side reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Low reactivity of the electron-rich methoxy-3-iodoindazole. 2. Inactive catalyst. 3. Inefficient base or poor solubility. | 1. Switch to microwave heating (e.g., 100-120 °C).[1] 2. Use a fresh batch of palladium catalyst and an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos). 3. Use a stronger base (e.g., Cs₂CO₃) and ensure it is finely ground. Consider a solvent system like dioxane/water to improve base solubility. |
| Formation of Dehalogenated Byproduct | Presence of protic impurities or a competing hydrodehalogenation pathway. | Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly. |
| Poor Reproducibility | Inconsistent catalyst activity or reaction setup. | Use a pre-catalyst for more consistent results. Ensure all reactions are set up under a strictly inert atmosphere. |
Buchwald-Hartwig Amination
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inefficient oxidative addition due to the electron-rich substrate. 2. Inappropriate ligand or base. 3. Catalyst inhibition. | 1. Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos).[3] 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. 3. Ensure the amine starting material is of high purity. |
| Decomposition of Starting Material | Reaction temperature is too high or reaction time is too long. | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
Sonogashira Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction | 1. Indazole N-H is not protected. 2. Inactive catalyst system. | 1. Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[2] 2. Use a reliable palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). Ensure the reaction is performed under strictly anaerobic conditions. |
| Homocoupling of the Alkyne (Glaser Coupling) | Reaction conditions favor the homocoupling pathway. | Use a minimal amount of the copper co-catalyst. Ensure the reaction is run under a strictly inert atmosphere to prevent oxidative homocoupling. |
Experimental Protocols
The following are generalized protocols that should serve as a starting point. Optimization for your specific methoxy-3-iodoindazole isomer and coupling partner will likely be necessary.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave vial, add the methoxy-3-iodoindazole (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or a suitable pre-catalyst, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 15-60 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 2-5 mol%), the bulky biarylphosphine ligand (if not part of the pre-catalyst), and the base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the methoxy-3-iodoindazole (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling of N-Protected Methoxy-3-Iodoindazole
-
To a Schlenk flask, add the N-protected methoxy-3-iodoindazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 70 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Iodoindazole Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 3-iodoindazole cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into overcoming one of the most persistent challenges in this chemistry: catalyst poisoning. My aim is to move beyond simple procedural lists and delve into the causality behind common experimental failures, offering logical, self-validating troubleshooting strategies.
Introduction: The Challenge of the Indazole Moiety
The indazole core is a privileged scaffold in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is often hampered by issues of catalyst deactivation. The 3-iodoindazole substrate, while reactive, presents unique challenges. The presence of the unprotected N-H group can interfere with the catalytic cycle, and the overall electronic nature of the molecule can make it susceptible to side reactions that consume the catalyst.[1] This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Conversion of Starting Material
Q: My cross-coupling reaction with 3-iodoindazole is showing low or no conversion. What are the likely causes and how can I address them?
A: Low or no conversion is a frequent problem that can often be traced back to the deactivation of the palladium catalyst.[1][2] Let's break down the potential culprits and their solutions systematically.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. If it's not active, nothing happens.
-
Root Cause: Degradation of the catalyst due to age, improper storage, or oxidation. Formation of palladium black, a less active form of the catalyst, is a common visual indicator.[2]
-
Solution:
-
Use a Fresh Catalyst: Always use a fresh batch of catalyst, especially for sensitive reactions.
-
Consider a Pre-catalyst: Pre-catalysts are often more stable to air and moisture.[3]
-
Ligand Selection: For electron-deficient substrates like many functionalized indazoles, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be highly effective.[1][2]
-
-
-
The Unprotected N-H Group: The acidic proton on the indazole nitrogen can be a primary source of catalyst poisoning.
-
Root Cause: The N-H group can react with the catalyst or the base in a non-productive manner, leading to inactive catalyst species.[1]
-
Solution:
-
N-Protection: While some couplings are successful with unprotected indazoles, N-protection (e.g., with Boc or SEM groups) is generally recommended to prevent side reactions and catalyst inhibition.[1][4]
-
Careful Base Selection: The choice of base is critical. A base that is too strong can deprotonate the indazole, leading to catalyst poisoning.
-
-
-
Poor Quality of Reagents and Solvents:
-
Root Cause: Impurities in starting materials, solvents, or the base can act as catalyst poisons. Oxygen is a notorious culprit, leading to the oxidation of the active Pd(0) catalyst.[5] Elemental sulfur in starting materials has also been identified as a potent poison.[6][7]
-
Solution:
-
High-Purity Materials: Use high-purity starting materials and reagents.[8]
-
Dry, Deoxygenated Solvents: Use freshly distilled or commercially available anhydrous, deoxygenated solvents.[1][3] Degassing the reaction mixture by bubbling with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles is crucial.[3][5]
-
Anhydrous, Finely Powdered Base: Ensure your base is anhydrous and finely powdered for optimal reactivity and to minimize side reactions.[1][3]
-
-
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting decision tree for low conversion.
Issue 2: Formation of Significant Side Products, Especially De-iodination
Q: I'm observing a significant amount of the de-iodinated indazole in my reaction mixture. What causes this and how can I minimize it?
A: The formation of a de-iodinated (hydrodehalogenated) product is a common side reaction, particularly with electron-deficient aryl halides.[1] This occurs when the organopalladium intermediate that should proceed to cross-coupling instead undergoes a competing reductive pathway.
-
Ligand Choice:
-
Root Cause: The electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation.
-
Solution: Switching to a more sterically hindered ligand can sometimes suppress this side reaction by disfavoring the competing reductive pathway.[1]
-
-
Base and Solvent Effects:
-
Root Cause: The nature and strength of the base, as well as the solvent, can play a role.
-
Solution: Experiment with a weaker base or a different type of base (e.g., an inorganic base like K₃PO₄ instead of an organic amine base).[1][2] The presence of a small amount of water can sometimes be beneficial, but starting with anhydrous conditions is a good baseline.[2]
-
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indazole always necessary for cross-coupling reactions?
A1: While not strictly required in all cases, N-protection is highly recommended, especially for Sonogashira and Heck couplings.[1] For Suzuki-Miyaura reactions, success with unprotected 3-iodoindazoles has been reported, particularly in vinylation reactions.[4] However, to avoid catalyst inhibition and unpredictable side reactions, especially during methods development, starting with an N-protected indazole is a more robust strategy.[1]
Q2: How does the position of electron-withdrawing groups on the indazole ring affect the reaction?
A2: Electron-withdrawing groups, such as a nitro group, generally make the 3-iodoindazole more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle. However, this increased reactivity can also enhance the propensity for side reactions like hydrodehalogenation.[1] Therefore, while the initial step of the catalytic cycle may be faster, careful optimization of ligands and conditions is necessary to ensure the desired product is formed selectively.
Q3: What are the best practices for setting up a 3-iodoindazole cross-coupling reaction to avoid catalyst poisoning?
A3: Here is a step-by-step protocol incorporating best practices:
-
Reagent Preparation:
-
Reaction Setup:
-
To a dry reaction vessel, add the N-protected 3-iodoindazole, the boronic acid/ester, and the base.
-
Seal the vessel and cycle between vacuum and an inert gas (argon or nitrogen) 3-5 times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Sparge the resulting mixture with the inert gas for 10-15 minutes.
-
-
Catalyst Addition and Reaction:
-
Add the palladium catalyst and ligand under a positive flow of the inert gas.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
-
-
Work-up:
Catalyst Poisoning Mechanisms
Caption: Overview of catalyst poisoning pathways.
Data Summary: Ligand and Base Effects
| Parameter | Condition | Observed Effect on 3-Iodoindazole Coupling | Rationale | Reference |
| Ligand | Standard (e.g., PPh₃) | Often sluggish, potential for side reactions. | Less effective at stabilizing the palladium center and promoting reductive elimination. | [1][10] |
| Bulky, electron-rich (e.g., XPhos, SPhos) | Generally improved yields and reduced side reactions. | Stabilizes the catalytic species and can suppress competing reductive pathways. | [1][2] | |
| Base | Weak (e.g., Na₂CO₃) | May result in low conversion. | Insufficiently strong to effectively promote the transmetalation step. | [2] |
| Stronger (e.g., Cs₂CO₃, K₃PO₄) | Often more effective, leading to higher yields. | More soluble and potent for promoting transmetalation, especially with challenging substrates. | [2][3] | |
| N-H Group | Unprotected | Potential for low yield and catalyst deactivation. | Can coordinate to the palladium center or react with the base, inhibiting the catalytic cycle. | [1] |
| Protected (e.g., Boc, SEM) | Generally higher and more consistent yields. | Prevents interference from the acidic proton, leading to a cleaner reaction. | [1][4] |
Conclusion
Successfully navigating the complexities of 3-iodoindazole cross-coupling reactions hinges on a deep understanding of the potential pitfalls, particularly those related to catalyst poisoning. By focusing on the purity of all reaction components, making informed choices about ligands and bases, and considering the role of the indazole N-H group, researchers can significantly improve the robustness and yield of these critical transformations. This guide provides a framework for logical troubleshooting, empowering you to diagnose and solve common issues encountered in your own laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Advanced Suzuki Coupling of Substituted Indazoles
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for overcoming one of the more persistent challenges in modern medicinal chemistry: the steric-congested Suzuki-Miyaura cross-coupling of substituted indazoles. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these critical reactions effectively. Indazole scaffolds are ubiquitous in drug development, and mastering their synthesis is key to accelerating discovery.[1][2]
The Core Challenge: Why Steric Hindrance Derails Indazole Couplings
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and reliability.[3] However, its efficiency can plummet when bulky substituents are present on either the indazole ring or the boronic acid coupling partner. This "steric hindrance" physically obstructs the key steps in the catalytic cycle.
The primary steps sensitive to steric crowding are:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the indazole-halide bond. Bulky groups near the reaction center can slow this step.
-
Transmetalation: The transfer of the organic group from the activated boronate to the palladium center. This step is highly sensitive to the spatial arrangement of ligands on both the palladium and the boron atom.
-
Reductive Elimination: The final, product-forming step where the two coupled fragments are expelled from the palladium center. Severe steric clash between the indazole and its new partner can make this step the rate-limiting factor.[4][5]
Below is a diagram illustrating where these steric pressures manifest.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps vulnerable to steric hindrance.
Troubleshooting Guide: Common Problems & Expert Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows low or no conversion, with starting materials largely unreacted. Where do I begin troubleshooting a sterically hindered system?
A1: This classic symptom points directly to a sluggish catalytic cycle, most often a slow oxidative addition. When substituents crowd the C-X bond of your indazole (e.g., at C4 or C7 for a C5-coupling), the palladium catalyst struggles to insert itself.
Primary Action Plan: Your first and most critical variable is the ligand . Standard ligands like PPh₃ are often insufficient for these challenging substrates. You must move to a system designed to accelerate the key steps.
-
Rationale: Modern ligands for hindered couplings are both bulky and electron-rich . The bulkiness promotes the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive in oxidative addition. The strong electron-donating character of the ligand makes the palladium center more nucleophilic, further accelerating its reaction with the electrophilic indazole-halide bond.[4][6]
Recommended Ligand Classes:
| Ligand Class | Key Examples | Mechanism of Action & Use Case |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | The "Buchwald Ligands." Gold standard for many hindered couplings. Their large steric footprint promotes fast reductive elimination, while their electron-rich nature accelerates oxidative addition.[7][8] Excellent starting point for most hindered systems. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable bonds with palladium. This stability can be beneficial, preventing catalyst decomposition at high temperatures. Particularly useful for creating robust catalysts for sluggish reactions.[9] |
| Specialized/Diene-Based | AntPhos, BI-DIME | Designed for extremely demanding, multi-ortho-substituted substrates. These ligands possess unique structural features that facilitate coupling where others fail.[6][10] Consider these for tetra-ortho-substituted biaryl synthesis. |
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting sterically hindered Suzuki couplings.
Q2: My reaction is messy. I see consumption of my boronic acid but very little desired product, along with a new spot on TLC that isn't my starting material. What's going on?
A2: This pattern strongly suggests competitive side reactions are outcompeting your desired coupling. The most common culprit in Suzuki reactions is protodeboronation , where the boronic acid reacts with a proton source (often water) to revert to the corresponding arene, effectively destroying your nucleophile.[11]
-
Cause: This side reaction is base-catalyzed and often accelerated in aqueous media, especially at elevated temperatures. Heteroaryl boronic acids can be particularly susceptible.[11]
Mitigation Strategies:
-
Switch to Anhydrous Conditions: If your reagents are soluble, moving to a strictly anhydrous solvent system (e.g., dry dioxane or toluene) can dramatically suppress protodeboronation.[11][12]
-
Use a Milder or Non-Aqueous Base: Strong aqueous bases like NaOH or K₂CO₃/H₂O can be aggressive. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF), which are often effective with less associated protodeboronation.[7][12]
-
Use a Boronate Ester: Pinacol (Bpin) or other boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids. They are excellent alternatives for sensitive or slow-reacting systems.
-
Use a Co-solvent Additive: The addition of trimethyl borate has been shown to enable anhydrous cross-coupling of challenging heteroaryl partners by forming a more stable boronate species in situ.[11]
Q3: I am using an N-H free indazole, and my yields are inconsistent and low. Should I protect the nitrogen?
A3: The indazole N-H proton is acidic and can absolutely interfere with the reaction. It can react with the base or even coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7][13] This is a classic dilemma: add two steps (protection/deprotection) or optimize the direct coupling?
-
When to Protect: If you are developing a scalable, robust synthesis for manufacturing, using a protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is often the preferred route.[14][15] It adds steps but typically leads to cleaner reactions and more consistent yields, making purification simpler. Note that some protecting groups, like N-Boc, can sometimes cleave under the basic reaction conditions, which can be used as a feature in a one-pot sequence.[14][16]
-
How to Succeed with N-H Free Indazoles: For lab-scale and discovery chemistry, direct coupling is highly desirable. Success often relies on specific conditions:
-
Catalyst Choice: Certain precatalysts, particularly Buchwald G3 or G4 palladacycles, have shown excellent performance with N-H free heterocycles.[7][13]
-
Stronger Base: A strong base like K₃PO₄ is often required to deprotonate the indazole and activate the boronic acid.
-
Higher Temperature: Microwave irradiation can be highly effective, as the rapid heating to high temperatures (e.g., 140 °C) can overcome the activation barriers for these challenging substrates.[16]
-
Experimental Protocols
Protocol 1: General Method for Hindered Suzuki Coupling (N-Protected Indazole)
This protocol is a robust starting point for coupling a sterically hindered N-Boc-protected bromo-indazole with an ortho-substituted arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the N-Boc-indazole (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and additional ligand (e.g., XPhos, 3 mol%) under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Deoxygenation: Seal the tube and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.
Protocol 2: Microwave-Assisted Coupling of a Free (NH) 3-Bromoindazole[16]
This method is adapted for challenging couplings involving unprotected indazoles where thermal heating is insufficient.
-
Reagent Preparation: In a microwave vial, combine the 3-bromo-1H-indazole (1.0 equiv), the arylboronic acid (2.0 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (10 mol%).
-
Solvent System: Add a mixture of 1,4-dioxane/Ethanol/H₂O (e.g., in a 7:2:1 ratio) to achieve a concentration of ~0.2 M.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to 140 °C for 30-60 minutes.
-
Workup: After cooling, pour the reaction mixture into a saturated solution of NaHCO₃ and extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Frequently Asked Questions (FAQs)
-
Q: My reaction mixture turns black immediately. Is the catalyst dead?
-
A: Not necessarily. The formation of black palladium nanoparticles (Pd black) is common, especially with phosphine ligands. While excessive formation can indicate catalyst decomposition, a black but homogeneous solution is often still catalytically active.[8] If you see large solid aggregates, decomposition is more likely.
-
-
Q: Can I use a chloro-indazole instead of a bromo- or iodo-indazole?
-
Q: How important is the quality of my boronic acid?
-
A: Extremely important. Boronic acids can dehydrate to form cyclic anhydrides (boroxines) upon storage. This changes their effective molecular weight and can introduce water into the reaction upon hydrolysis. It is best practice to use fresh, high-purity boronic acids or to convert them to more stable Bpin esters.
-
-
Q: What is the best palladium source: Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst?
-
A: For consistency and ease of use, modern palladacycle precatalysts (e.g., Buchwald G3/G4) are superior. They are air-stable, easy to handle, and form the active Pd(0) species reliably. Using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand is also effective but can be more sensitive to reaction conditions as the active catalyst is formed in situ.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Solubility of Indazole-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based kinase inhibitors. This guide is designed to provide in-depth, practical solutions to the common and complex solubility challenges encountered during experimentation. We will explore the underlying scientific principles and provide actionable troubleshooting strategies to ensure the success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced when working with indazole-based kinase inhibitors.
Q1: Why are my indazole-based kinase inhibitors poorly soluble in aqueous solutions?
A1: The majority of small-molecule kinase inhibitors, including those with an indazole scaffold, are designed to bind to the ATP-binding pocket of kinases.[1][2] This pocket is often hydrophobic, meaning the inhibitors themselves tend to be lipophilic (fat-soluble) and have low aqueous solubility.[1] This is a common characteristic, with approximately 40% of new chemical entities exhibiting poor solubility.[1] Many of these compounds fall under the Biopharmaceutical Classification System (BCS) Class II, indicating low solubility and high membrane permeability.[1]
Q2: My inhibitor precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A2: This is a very common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate.[1]
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, typically below 1%, to minimize its effect on solubility.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warm the Buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help keep the compound in solution.
-
Consider Alternative Solvents: While less common, other co-solvents like ethanol might be used in small amounts, but their compatibility with your assay must be verified.[1]
Q3: How does the pH of my buffer affect the solubility of my indazole-based inhibitor?
A3: The solubility of many kinase inhibitors is highly dependent on pH, particularly for weakly basic compounds.[1] Indazole-containing molecules often have ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally increases their interaction with water and enhances solubility.[1][3][4][5] Conversely, at a pH above the pKa, the compound is less ionized and therefore less soluble.[1] For weakly acidic compounds, the opposite is true; solubility increases with pH.[3][4][5][6]
Q4: What are the primary strategies to improve the solubility of a kinase inhibitor for in vitro studies?
A4: There are several effective methods to enhance the solubility of your inhibitor for in vitro experiments:
-
pH Adjustment: As discussed, modifying the buffer pH to ionize your compound can significantly increase its solubility.[1][7]
-
Use of Co-solvents: Employing a minimal amount of a water-miscible organic solvent, like DMSO, can help solubilize the compound.[7]
-
Excipients and Complexing Agents:
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate the poorly soluble inhibitor and increase its water solubility.[1]
-
Polymers: Hydrophilic polymers such as Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP) can be used to create solid dispersions, which improve the dissolution rate and solubility of the compound.[1][8]
-
Surfactants: Surfactants like Tween-80 and Pluronic-F68 can form micelles that encapsulate the inhibitor, increasing its solubility.[7][9]
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale for more advanced solubility enhancement techniques.
Troubleshooting Guide 1: Systematic pH Optimization
A common issue is finding the optimal pH for solubility without compromising the biological activity of the inhibitor or the integrity of the assay.
The Scientific Rationale: The ionization state of a molecule is a key determinant of its aqueous solubility. For a weakly basic indazole inhibitor, lowering the pH will protonate basic functional groups, leading to increased electrostatic interactions with water and enhanced solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a Series of Buffers: Prepare a range of buffers with pH values from 3 to 8 (e.g., citrate, phosphate, and tris buffers at various concentrations).
-
Saturated Solutions: Add an excess amount of your solid kinase inhibitor to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved inhibitor using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility against the pH of the buffer to identify the optimal pH range for your compound.
Data Presentation:
| Buffer System | pH | Solubility (µg/mL) |
| Citrate | 3.0 | 150.2 |
| Citrate | 4.0 | 95.7 |
| Phosphate | 5.0 | 45.1 |
| Phosphate | 6.0 | 10.3 |
| Tris | 7.0 | 2.1 |
| Tris | 8.0 | 1.5 |
This is example data and will vary for each compound.
Visualization of the pH Effect:
Caption: The influence of pH on the solubility of a weakly basic kinase inhibitor.
Troubleshooting Guide 2: Formulation Strategies for Preclinical Studies
For in vivo studies, more advanced formulation strategies are often necessary to achieve adequate bioavailability.
Strategy 1: Salt Formation
The Scientific Rationale: For ionizable compounds, forming a salt is a common and effective way to increase solubility and dissolution rate.[10] The salt form of a drug is generally more soluble in aqueous media than its non-ionized counterpart.[10] The selection of an appropriate counterion is crucial and can significantly impact the physicochemical properties of the drug.[10][11]
Experimental Protocol: Miniaturized Salt Screening
-
Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions (acids for basic drugs, bases for acidic drugs) based on their pKa values. A pKa difference of ≥2 between the compound and the counterion is a good starting point.[12]
-
Solvent Selection: Select a range of solvents with varying polarities in which the free form of the inhibitor has moderate to low solubility.
-
Screening: In a 96-well plate, dissolve a small, precise amount of the inhibitor in each well. Add a stoichiometric amount of each selected counterion.
-
Equilibration and Observation: Seal the plate and allow it to equilibrate under controlled temperature and agitation. Visually inspect for crystal formation.
-
Characterization: Isolate any resulting crystalline solids and characterize them using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and identify different polymorphic forms.[12][13]
-
Solubility Assessment: Determine the aqueous solubility of the most promising salt forms as described in the pH optimization protocol.
Data Presentation:
| Counterion | pKa of Counterion | Resulting Form | Aqueous Solubility Improvement (fold change vs. free base) |
| Hydrochloride | -7.0 | Crystalline Salt | 45x[12] |
| Mesylate | -1.9 | Crystalline Salt | 25x |
| Fumarate | 3.03, 4.44 | Crystalline Salt | 15x[14] |
| Citrate | 3.13, 4.76, 6.40 | Amorphous | 10x |
This is example data and will vary for each compound.
Strategy 2: Amorphous Solid Dispersions (ASDs)
The Scientific Rationale: The amorphous state of a drug has higher free energy and lacks the long-range molecular order of its crystalline counterpart, resulting in higher apparent solubility and a faster dissolution rate.[15] In an ASD, the drug is dispersed in a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[15][16] Strong intermolecular interactions, such as acid-base interactions between the drug and an acidic polymer, can further enhance stability.[16]
Experimental Protocol: Preparation of ASDs by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer, such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose acetate succinate (HPMCAS).[8][17]
-
Solvent System: Find a common solvent that dissolves both the kinase inhibitor and the polymer.
-
Preparation: Dissolve the inhibitor and the polymer in the chosen solvent at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9).
-
Solvent Removal: Remove the solvent under vacuum using a rotary evaporator or by spray drying to form the solid dispersion.[16]
-
Characterization: Analyze the resulting solid using PXRD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).
-
Dissolution Testing: Perform dissolution studies to compare the release profile of the ASD to the crystalline drug.
Visualization of the ASD Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ajdhs.com [ajdhs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. brieflands.com [brieflands.com]
- 10. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijisrt.com [ijisrt.com]
- 14. WO2021030386A1 - Salt and crystal forms of an activin receptor-like kinase inhibitor - Google Patents [patents.google.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Regioselective N-Arylation of Unprotected Indazoles
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for controlling regioselectivity in the N-arylation of unprotected indazoles. The formation of N-arylation side products is a persistent challenge, and this resource offers field-proven insights to help you achieve your desired N1 or N2 isomer with high fidelity.
Introduction: The Challenge of Indazole N-Arylation
The indazole nucleus is a privileged scaffold in medicinal chemistry, but its synthesis is complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2.[1] Direct arylation of the unprotected indazole ring often yields a mixture of N1 and N2 regioisomers, which can be difficult to separate and lead to reduced yields of the desired product.[2][3] The regiochemical outcome is a delicate balance of thermodynamic and kinetic factors, influenced by nearly every parameter in the reaction setup.[4]
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] Therefore, reaction conditions that permit equilibration tend to favor the formation of the N1-substituted product, which is often the desired isomer in pharmaceutical applications.[4] Conversely, kinetically controlled conditions may favor the N2 product. This guide will dissect the key variables that allow you to navigate this complex landscape.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling N1 vs. N2 selectivity in indazole arylation?
Regioselectivity is governed by a complex interplay of steric effects, electronic effects, and the reaction conditions which dictate whether the mechanism is under kinetic or thermodynamic control. The most critical parameters to consider are:
-
Base and Solvent System: This combination is arguably the most influential factor. Strong bases in non-polar solvents (e.g., NaH in THF) often favor N1 products, while weaker bases in polar aprotic solvents (e.g., K₂CO₃ in DMF) frequently result in mixtures.[5]
-
Catalyst and Ligand: In transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig, Ullmann), the choice of metal and ligand is paramount. Specific ligand systems have been developed to heavily favor one isomer over the other.[6][7]
-
Indazole Substituents: The position and nature of substituents on the indazole ring exert significant steric and electronic influence. A bulky group at the C7 position will sterically hinder N1-arylation, thus favoring N2 attack.[8][9] Conversely, certain substituents at the C3 position can promote N1 selectivity.[9][10]
-
Temperature: Higher temperatures can facilitate the isomerization of the less stable N2 product to the more thermodynamically stable N1 product, especially if the reaction is reversible.[4]
Q2: Why does the NaH/THF system often give high N1 selectivity?
The prevailing hypothesis is that the sodium cation (Na⁺) from the strong base forms a "tight ion pair" with the deprotonated indazole (indazolide). In a non-polar solvent like THF, the Na⁺ is thought to chelate between the N2 atom and a Lewis basic group on a C3 substituent (like a carbonyl oxygen). This coordination sterically blocks the N2 position, forcing the incoming aryl electrophile to react exclusively at the N1 position.[11][5][12]
Q3: Can I achieve selective N2-arylation?
Yes, while often more challenging, selective N2-arylation is achievable. Strategies include:
-
Steric Hindrance at C7: Introducing a bulky substituent at the C7 position physically blocks the N1 position.[8][9] Electron-withdrawing groups like -NO₂ or -CO₂Me at C7 have also been shown to strongly direct arylation to N2.[1][9]
-
Specialized Catalytic Systems: Certain transition metal catalysts are highly effective. For example, copper-catalyzed coupling using diaryliodonium salts has shown excellent N2-selectivity.[13] Similarly, specific Rh(II)-catalyzed systems have been developed for selective N2-arylation.[14]
-
Protecting Group Strategies: In multi-step syntheses, protecting the N1 position or using a directing group can provide a reliable, albeit less direct, route to N2-arylated products. This approach is common in process chemistry for pharmaceutical targets like Niraparib.[15][16]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction produces a nearly 1:1 mixture of N1 and N2 isomers.
-
Underlying Cause: This is a classic sign that the reaction conditions do not sufficiently differentiate between the two nitrogen nucleophiles. This often occurs with weak bases (like K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (like DMF or DMSO), where a loose ion pair is formed and both nitrogens are available for reaction.
-
Solution Pathway: To favor the N1 isomer, you must shift the reaction toward thermodynamic control or employ a system that sterically blocks the N2 position.
-
Workflow: Shifting to N1-Selective Conditions
Caption: Troubleshooting workflow for poor regioselectivity.
-
Protocol 1: N1-Selective Arylation using NaH/THF [4][5]
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the unprotected indazole (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Coupling Partner Addition: Add the aryl halide (1.1-1.5 equiv.) and the appropriate catalyst/ligand system if required (e.g., for Buchwald-Hartwig or Ullmann coupling).
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
-
Problem 2: The reaction is clean but gives the wrong isomer (N2 instead of N1).
-
Underlying Cause: Your reaction conditions are favoring kinetic control, or your substrate has features that inherently direct to the N2 position. This can happen under certain acidic conditions or with specific catalytic systems designed for N2 selectivity.[13][17] A bulky C7-substituent on your indazole is a very common cause.[1][9]
-
Solution Pathway: First, confirm if your substrate is the directing factor. If not, modify the conditions to favor the thermodynamic N1 product.
-
Decision Logic: Diagnosing Unwanted N2-Selectivity
Caption: Decision tree for troubleshooting unwanted N2-arylation.
-
Consider a Gold-Catalyzed N1-Arylation: For substrates that are challenging or prone to N2-arylation, specialized catalyst systems may be the best solution. A recently developed gold-catalyzed Ullmann-Goldberg coupling provides excellent N1-regioselectivity across a broad range of indazoles and aryl iodides.[6]
-
Problem 3: The reaction is sluggish or gives no product, and the starting material is recovered.
-
Underlying Cause: This points to several potential issues: insufficient activation of the starting materials, catalyst deactivation, or steric hindrance preventing the coupling partners from reacting.
-
Solution Pathway: Systematically check each component of the reaction.
-
Base/Deprotonation: Is the indazole being fully deprotonated? If using NaH, ensure it is fresh and the solvent is scrupulously anhydrous. Incomplete deprotonation is a common failure point.
-
Catalyst Activity (for transition metal catalysis):
-
Palladium: Are you using an appropriate ligand? Bulky, electron-rich biarylphosphine ligands are often necessary for efficient C-N coupling.[7] Ensure the palladium precursor and ligand are handled under inert conditions to prevent oxidation.
-
Copper: Ullmann couplings often require higher temperatures (≥100 °C) and longer reaction times.[18] Some modern protocols use ligands like diamines to accelerate the reaction.[19]
-
-
Aryl Halide Reactivity: The reactivity order is generally I > Br > Cl. If you are using an unreactive aryl chloride, you may need to switch to a more active catalyst system (e.g., a "third-generation" Buchwald-Hartwig catalyst), increase the temperature, or change the coupling partner to the corresponding aryl bromide or iodide.[7][20]
-
Steric Hindrance: If your indazole (e.g., at C7) or your aryl halide (e.g., ortho-substituents) is very bulky, the reaction may be inherently difficult. Increasing the temperature or using a less sterically demanding catalyst/ligand combination may help. For example, some smaller monodentate phosphine ligands can be effective where bulky bidentate ligands fail.
-
Data Summary: Conditions for Regioselective Indazole Functionalization
The following table summarizes reaction conditions from the literature that provide high selectivity for either N1 or N2 functionalization.
| Target | Reaction Type | Base / Acid | Solvent | Catalyst / Reagent | Temp. | N1:N2 Ratio | Reference |
| N1-Alkylation | Sₙ2 | NaH | THF | Alkyl Bromide | RT -> 50°C | >99:1 | [4] |
| N1-Alkylation | Sₙ2 | Cs₂CO₃ | Dioxane | Alkyl Tosylate | 90°C | >95:5 (High Yield) | [21] |
| N1-Arylation | Au-Catalyzed | CsF | DCE | MeDalphosAuCl / AgSbF₆ | 80°C | Highly N1-Selective | [6] |
| N2-Alkylation | Steric Control | NaH | THF | Alkyl Bromide | RT | 4:96 | [1][9] |
| N2-Alkylation | Acid-Catalyzed | TfOH | DCE | Diazo Compound | RT | 0:100 | [22] |
| N2-Arylation | Cu-Catalyzed | N/A | CH₃CN | Diaryliodonium Salt / CuCl | RT | Exclusively N2 | [13] |
| N2-Arylation | Rh-Catalyzed | N/A | DCE | Quinoid Carbene / Rh₂(esp)₂ | 80°C | Highly N2-Selective | [14] |
Note: Ratios can be highly substrate-dependent. This table serves as a general guide.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents [patents.google.com]
- 16. Development of a highly regioselective <i>N</i>-2 arylation of indazole carboxamides: Application toward the synthesis of MK-4827 (Niraparib) [morressier.com]
- 17. wuxibiology.com [wuxibiology.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 22. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 3-Iodo-7-methoxy-1H-indazole and its Positional Isomers in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indazole nucleus, a bioisostere of indole, is a privileged scaffold found in numerous FDA-approved drugs, making its synthetic manipulation a subject of intense interest.[1][2][3] Among the various building blocks used to elaborate the indazole core, 3-iodoindazoles stand out as exceptionally versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical comparison of 3-iodo-7-methoxy-1H-indazole and its positional isomers: 3-iodo-4-methoxy-1H-indazole, 3-iodo-5-methoxy-1H-indazole, and 3-iodo-6-methoxy-1H-indazole. We will delve into their synthesis, physicochemical properties, and critically, their comparative reactivity in key synthetic transformations, supported by experimental data and mechanistic insights.
The Strategic Importance of Methoxy-Substituted 3-Iodoindazoles
The introduction of a methoxy group onto the indazole ring, in concert with an iodine atom at the C3 position, creates a powerful synthetic tool. The iodine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse molecular fragments.[4][5] The position of the methoxy substituent, however, is not a trivial matter. It profoundly influences the electronic and steric environment of the molecule, thereby modulating the reactivity of the C3-I bond and influencing the regioselectivity of further synthetic modifications. Understanding these subtle differences is paramount for efficient and predictable synthetic planning.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physicochemical properties of these isomers is crucial for their effective use in synthesis, influencing factors such as solubility, purification, and crystal packing. While comprehensive experimental data for all isomers is not consistently available in the literature, a combination of reported and predicted values provides a useful comparative framework.
| Property | 3-Iodo-4-methoxy-1H-indazole | 3-Iodo-5-methoxy-1H-indazole | 3-Iodo-6-methoxy-1H-indazole | This compound |
| CAS Number | 944898-81-1[6] | 290367-99-6[7] | 936138-17-9[2] | 351210-07-6[8] |
| Molecular Formula | C₈H₇IN₂O | C₈H₇IN₂O | C₈H₇IN₂O | C₈H₇IN₂O |
| Molecular Weight | 274.06 g/mol | 274.06 g/mol | 274.06 g/mol | 274.06 g/mol |
| Boiling Point (°C) | 393.1±22.0 (Predicted)[9] | 393.1±22.0 (Predicted) | 393.1 (Predicted)[10] | 393.1±22.0 (Predicted)[8] |
| Appearance | Solid (Expected) | Pale brown solid[1] | Solid | Solid |
| Melting Point (°C) | Not available | 162-163[1] | Not available | Not available |
Synthesis of Methoxy-Substituted 3-Iodoindazole Isomers
The synthesis of these key building blocks generally follows a two-stage process: the formation of the methoxy-substituted indazole core, followed by regioselective iodination at the C3 position.
Workflow for the Synthesis of Methoxy-Substituted 3-Iodoindazoles
Caption: General synthetic workflow for 3-iodo-methoxy-1H-indazoles.
Experimental Protocols: Synthesis of Precursors and Iodination
Synthesis of 5-Methoxy-1H-indazole: A common route involves the diazotization and intramolecular cyclization of 2-methyl-4-methoxyaniline.[11]
-
Dissolve 2-methyl-4-methoxyaniline in a suitable acidic medium (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until cyclization is complete.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for C3-Iodination: The C3 position of the indazole ring is susceptible to electrophilic substitution.[12]
-
Dissolve the methoxy-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add iodine (I₂) (1.5-2.0 eq) portion-wise or as a solution in DMF.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-iodo-methoxy-1H-indazole.
Comparative Reactivity in Cross-Coupling Reactions
The true utility of these isomers is revealed in their performance in cross-coupling reactions. The position of the electron-donating methoxy group influences the electron density of the indazole ring system, which in turn affects the rate-determining oxidative addition step in the catalytic cycles of Suzuki and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance in Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Iodo-5-methoxy-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 75 | [1] |
| 3-Iodo-6-methoxy-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | ~80-90 (estimated) | Inferred from similar systems[13] |
| This compound | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | Not explicitly reported | Inferred from similar systems |
| 3-Iodo-4-methoxy-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | Not explicitly reported | Inferred from similar systems |
Analysis of Reactivity:
-
Electronic Effects: The methoxy group is an electron-donating group. When positioned at C5 or C7, it increases the electron density of the benzene ring, which can slightly decrease the electrophilicity of the C3-I bond, potentially slowing the oxidative addition step compared to an unsubstituted 3-iodoindazole. Conversely, a methoxy group at C4 or C6 has a more pronounced effect on the pyrazole ring's electronics. The C6-methoxy group, being para to the C3a-N2 bond, effectively donates electron density into the heterocyclic ring, which may enhance the stability of the palladium intermediate.
-
Steric Effects: The C4- and C7-methoxy groups are ortho to the indazole ring fusion and the C3 position, respectively. The C7-methoxy group, in particular, can exert significant steric hindrance around the reaction center at C3, potentially impeding the approach of the bulky palladium catalyst.[13] This steric congestion is less pronounced for the C4-methoxy isomer and minimal for the C5 and C6 isomers.
Based on these principles, one would predict a reactivity order of 6-methoxy > 5-methoxy > 4-methoxy > 7-methoxy . The high yield reported for the 5-methoxy isomer in a vinylation reaction suggests it is a very competent substrate.[1] The C7-methoxy isomer is expected to be the least reactive due to steric hindrance.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[5][14]
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance in Buchwald-Hartwig Amination
| Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Iodo-5-methoxy-1H-indazole | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | Not explicitly reported | Inferred from similar systems |
| 3-Iodo-6-methoxy-1H-indazole | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | Not explicitly reported | Inferred from similar systems |
| This compound | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | Not explicitly reported | Inferred from similar systems |
| 3-Iodo-4-methoxy-1H-indazole | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | Not explicitly reported | Inferred from similar systems |
Analysis of Reactivity:
The same electronic and steric principles discussed for the Suzuki reaction apply to the Buchwald-Hartwig amination. The steric hindrance of the C7-methoxy group is expected to be a significant factor, potentially requiring more robust catalytic systems (e.g., bulkier, more electron-rich phosphine ligands) or higher reaction temperatures to achieve comparable yields to the less hindered isomers. The C6- and C5-methoxy isomers are anticipated to be the most reactive substrates for this transformation.
Conclusion and Future Outlook
The positional isomerism of the methoxy group on the 3-iodoindazole scaffold plays a critical role in dictating its synthetic utility. While all four isomers are valuable precursors, their reactivity profiles differ due to a combination of electronic and steric effects.
-
3-Iodo-5-methoxy-1H-indazole and 3-Iodo-6-methoxy-1H-indazole emerge as highly versatile and reactive building blocks, with minimal steric hindrance at the C3 position and favorable electronic properties.
-
3-Iodo-4-methoxy-1H-indazole represents a moderately reactive isomer, with some potential for steric interaction influencing catalyst approach.
-
This compound is the most sterically hindered of the series, which can lead to lower reactivity and may necessitate more forceful reaction conditions or specialized catalytic systems.
This guide highlights the importance of strategic consideration of isomeric substitution in the design of synthetic routes. While direct comparative experimental data remains sparse, the principles outlined here provide a robust framework for researchers to make informed decisions in their synthetic endeavors. Further systematic studies directly comparing these isomers under standardized conditions would be of great value to the medicinal chemistry community.
References
- 1. benchchem.com [benchchem.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 936138-17-9|3-Iodo-6-methoxy-1H-indazole|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. 1H-Indazole, 3-iodo-4-Methoxy- | 944898-81-1 [chemicalbook.com]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 351210-07-6 [m.chemicalbook.com]
- 9. PubChemLite - 3-iodo-4-methoxy-1h-indazole (C8H7IN2O) [pubchemlite.lcsb.uni.lu]
- 10. 936138-17-9 | 3-Iodo-6-methoxy-1H-indazole - Moldb [moldb.com]
- 11. chembk.com [chembk.com]
- 12. rsc.org [rsc.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Halogen Reactivity on the Indazole Scaffold: A Comparative Analysis of 3-Iodo- vs. 3-Bromo-7-Methoxy-1H-Indazole
Introduction: The Indazole Core and the Critical Role of C-3 Functionalization
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties have led to its incorporation into numerous FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, and the anti-emetic Granisetron.[2] For drug development professionals, the strategic functionalization of the indazole core is paramount for optimizing potency, selectivity, and pharmacokinetic profiles in structure-activity relationship (SAR) studies.
The C-3 position of the indazole is a particularly attractive site for modification. Introducing diverse substituents at this position can significantly modulate a compound's interaction with its biological target. Palladium-catalyzed cross-coupling reactions are the preeminent tools for achieving this diversification.[2] This guide provides an in-depth, objective comparison of two key precursors for this purpose: 3-iodo-7-methoxy-1H-indazole and 3-bromo-7-methoxy-1H-indazole . We will dissect the fundamental principles governing their reactivity, provide comparative experimental insights, and offer practical protocols to guide your synthetic strategy.
The Decisive Step: Understanding Reactivity through the Lens of Oxidative Addition
The disparate reactivity between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the mechanism's rate-determining step: the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4] This step involves the cleavage of the carbon-halogen (C-X) bond.
The energy required to break this bond, known as the Bond Dissociation Energy (BDE), is the primary determinant of the reaction rate. The C-I bond is significantly weaker and longer than the C-Br bond, resulting in a lower BDE.[5][6] Consequently, the oxidative addition of an aryl iodide to a palladium center occurs much more readily and under milder conditions than that of its aryl bromide counterpart.[4][7]
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| Aryl C-I | ~213 | Lower energy barrier, faster oxidative addition |
| Aryl C-Br | ~285 | Higher energy barrier, slower oxidative addition |
| Aryl C-Cl | ~327 | Even higher barrier, often requires specialized catalysts |
| Aryl C-F | ~485 | Very strong bond, generally unreactive in standard cross-couplings |
| Note: BDE values are approximate and can vary with substitution patterns.[8] |
This fundamental difference dictates the experimental conditions required for successful transformations, influencing choices of temperature, reaction time, and catalyst loading.
Comparative Performance in Key Cross-Coupling Reactions
We will now examine the practical implications of these principles in three of the most widely used C-C and C-N bond-forming reactions in drug discovery. The following tables provide a generalized comparison based on established reactivity trends.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most versatile method for creating C-C bonds.[3] The higher reactivity of the 3-iodoindazole is most apparent here, often enabling lower catalyst loadings and significantly reduced reaction times.
| Parameter | This compound | 3-Bromo-7-methoxy-1H-indazole | Rationale & Causality |
| Typical Temp. | 60 - 80 °C | 80 - 110 °C | The lower BDE of the C-I bond reduces the activation energy for oxidative addition.[9] |
| Reaction Time | 1 - 6 hours | 6 - 24 hours | Faster oxidative addition leads to a more rapid turnover of the catalytic cycle. |
| Catalyst Loading | 1 - 3 mol% | 3 - 5 mol% | Higher reactivity allows for efficient catalysis with fewer active palladium species. |
| Common Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | While catalysts overlap, the bromo-compound often benefits from more electron-rich, bulky phosphine ligands to promote the more difficult oxidative addition.[10] |
| Expected Yield | Excellent (>90%) | Good to Excellent (75-95%) | Under optimized conditions, both can provide high yields, but the iodo-substrate is more forgiving of non-ideal conditions.[11] |
Sonogashira Coupling: Accessing the Alkynyl Scaffold
The Sonogashira coupling provides a direct route to 3-alkynylindazoles by reacting the halide with a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[12][13] The reactivity trend of I > Br is particularly pronounced in this transformation.[14]
A critical note on N-protection: The indazole N-H can be acidic and may interfere with the Sonogashira catalytic cycle, particularly with the copper co-catalyst. Therefore, N-protection (e.g., with a Boc or SEM group) is often recommended to ensure reproducible and high-yielding reactions, though successful couplings on unprotected substrates have been reported.[15][16]
| Parameter | N-Protected 3-Iodo-Indazole | N-Protected 3-Bromo-Indazole | Rationale & Causality |
| Typical Temp. | Room Temp - 50 °C | 50 - 90 °C | The high reactivity of the C-I bond often allows the reaction to proceed efficiently without heating.[12] |
| Reaction Time | 2 - 8 hours | 12 - 48 hours | Slower oxidative addition for the C-Br bond necessitates longer reaction times for complete conversion. |
| Key Catalysts | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI | The catalytic system is generally conserved, but conditions are more forcing for the bromide.[17] |
| Base | Amine base (e.g., Et₃N, DIPEA) | Amine base (e.g., Et₃N, DIPEA) | The base serves to deprotonate the terminal alkyne and neutralize the HX generated. |
| Expected Yield | Excellent (>90%) | Moderate to Good (60-85%) | The bromo-substrate is more prone to side reactions and incomplete conversion, especially at higher temperatures. |
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[18][19] While the intrinsic reactivity of the C-I bond remains higher, significant advances in phosphine ligand design have made the amination of aryl bromides exceptionally efficient.[20] Modern catalyst systems can often achieve comparable results for both halides, making the choice more dependent on cost and availability.
| Parameter | This compound | 3-Bromo-7-methoxy-1H-indazole | Rationale & Causality |
| Typical Temp. | 80 - 100 °C | 90 - 110 °C | While conditions can be milder for the iodide, modern catalysts have narrowed this gap significantly. |
| Reaction Time | 4 - 12 hours | 8 - 24 hours | Reaction times remain generally shorter for the more reactive iodide. |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | Pd₂(dba)₃ / BrettPhos, tBuXPhos | Aryl bromides often require the use of highly active, sterically hindered biarylphosphine ligands to achieve high efficiency.[21][22] |
| Base | Strong, non-nucleophilic (NaOt-Bu, K₃PO₄) | Strong, non-nucleophilic (NaOt-Bu, K₃PO₄) | A strong base is required to deprotonate the amine coupling partner. |
| Expected Yield | Excellent (>90%) | Excellent (>90%) | With the appropriate modern catalyst system, yields for aryl bromides can match or even exceed those for iodides.[21] |
Visualization of Key Concepts
To better illustrate the underlying principles, the following diagrams outline the general catalytic cycle and a decision-making workflow.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Caption: Decision workflow for selecting the appropriate halide precursor.
Field-Proven Experimental Protocols
The following protocols provide a validated starting point for a Suzuki-Miyaura coupling reaction. Note the adjustments in conditions to account for the difference in reactivity.
Protocol 1: Suzuki-Miyaura Coupling with this compound (High Reactivity Substrate)
-
Objective: To couple this compound with 4-methylphenylboronic acid.
-
Rationale: The high reactivity of the C-I bond allows for milder heating and shorter reaction times, preserving sensitive functional groups and minimizing byproduct formation.
Step-by-Step Methodology:
-
Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add this compound (274 mg, 1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (163 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon gas three times. This degassing is crucial to prevent oxidation of the Pd(0) species, which is the active catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous phase is necessary to facilitate the transmetalation step.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling with 3-Bromo-7-methoxy-1H-indazole (Lower Reactivity Substrate)
-
Objective: To couple 3-bromo-7-methoxy-1H-indazole with 4-methylphenylboronic acid.
-
Rationale: The stronger C-Br bond requires more energy to break. This is overcome by increasing the reaction temperature and time to ensure efficient oxidative addition and complete conversion.
Step-by-Step Methodology:
-
Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add 3-bromo-7-methoxy-1H-indazole (227 mg, 1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (163 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours . The higher temperature and longer duration are necessary to overcome the higher activation barrier of the C-Br bond cleavage.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Conclusion and Strategic Recommendations
The choice between 3-iodo- and 3-bromo-7-methoxy-1H-indazole is a strategic decision dictated by the goals of the project.
-
This compound is the substrate of choice for maximum reactivity . It is ideal for initial proof-of-concept studies, rapid SAR exploration, and situations where mild conditions are necessary to tolerate sensitive functional groups elsewhere in the molecule. Its primary drawback is the higher cost of iodine-containing starting materials.
-
3-Bromo-7-methoxy-1H-indazole represents a more economical and scalable alternative. While inherently less reactive, the development of highly active palladium catalysts and ligands has made its use in cross-coupling reactions routine and efficient.[23] It is the preferred choice for later-stage development and process scale-up, where reaction optimization can be invested to offset the higher activation energy, leading to significant cost savings.
By understanding the fundamental principles of reactivity and leveraging modern catalytic systems, researchers can effectively utilize both building blocks to accelerate the discovery and development of novel indazole-based therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 3-Aryl-1H-Indazoles as Kinase Inhibitors
Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds
In the landscape of modern drug discovery, protein kinases remain a paramount target class. These enzymes, which catalyze the phosphorylation of specific substrates, form the backbone of cellular signaling, governing processes from proliferation and differentiation to apoptosis.[1][2] Their dysregulation is a known driver of numerous pathologies, particularly cancer and inflammatory diseases, making them a focal point for therapeutic intervention.[1][2][3] This has led to an explosion in the development of small molecule kinase inhibitors (SMKIs), with over 80 now approved by the FDA and many more in clinical trials.[4][5]
Amidst the vast chemical space explored for kinase inhibition, the indazole nucleus has emerged as a "privileged scaffold."[6][7] This bicyclic aromatic heterocycle serves as a versatile framework capable of engaging with the ATP-binding site of diverse kinases.[6][7] Specifically, the 3-aryl-1H-indazole motif has garnered significant attention. By modifying the aryl group and other positions on the indazole core, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic properties.[8][9] This guide provides a comparative analysis of the biological activity of 3-aryl-1H-indazole derivatives, with a focus on their role as p38 MAP kinase inhibitors, benchmarked against other known inhibitors in the field. We will delve into the experimental data supporting these comparisons, provide detailed protocols for their evaluation, and explore the underlying signaling pathways.
The Target in Focus: p38 MAPK Signaling in Inflammation
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that act as central regulators of the cellular response to stress and inflammation.[10][11] The p38 signaling cascade is typically initiated by environmental stresses or inflammatory cytokines like TNF-α.[12][13] This leads to a three-tiered kinase module where a MAPKKK (like ASK1 or TAK1) phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn phosphorylates and activates p38 MAPK.[10][12][13]
Activated p38 MAPK then phosphorylates a host of downstream targets, including other kinases (like MAPKAPK-2/MK2) and transcription factors (like ATF-2).[10][12] This cascade culminates in the production of pro-inflammatory cytokines such as TNF-α and IL-6, making the p38 pathway a highly attractive target for treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[14]
Below is a diagram illustrating the core components of the p38 MAPK signaling pathway.
Caption: The p38 MAPK signaling cascade.
Comparative Analysis: 3-Aryl-Indazoles vs. Other p38 MAPK Inhibitors
To objectively assess the performance of the 3-aryl-indazole scaffold, we compare its inhibitory activity against that of established reference compounds. SB203580 is a widely studied, first-generation p38 inhibitor that serves as a crucial benchmark, though it is known to have off-target effects on kinases like CKIδ/ε.[15] The data below, synthesized from public research, showcases the potency of a representative 3-aryl-isoxazole (a close bioisostere of the indazole scaffold) against p38α MAPK and compares it to SB203580.
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) | Source |
| Pyridinylimidazole | SB203580 | p38α MAPK | 50 - 100 | [16][17] |
| 3,4,5-Trisubstituted Isoxazole | Compound 4a | p38α MAPK | ~50 | [18] |
| 3-Aryl-1H-Indazole | Derivative 15 | ASK1 (upstream of p38) | 30.1 | [19] |
Note: Data for a direct 3-aryl-7-methoxy-1H-indazole against p38 was not available in the initial search. A potent ASK1 inhibitor with an indazole scaffold is presented as a relevant comparison, as ASK1 is a direct upstream activator of the p38 pathway.[19]
The data indicates that novel heterocyclic scaffolds, including indazoles and their bioisosteres, can achieve potency comparable to or exceeding that of early benchmark compounds like SB203580.[18] The indazole derivative 15 shows potent inhibition of ASK1, which would effectively block the entire downstream p38 signaling cascade, demonstrating the therapeutic potential of this scaffold for inflammatory diseases.[19]
Methodology Deep Dive: Protocols for Assessing Kinase Inhibition
The evaluation of a kinase inhibitor's efficacy is a multi-step process, moving from direct enzymatic assays to more complex cell-based models. This tiered approach is crucial for validating a compound's mechanism of action and its potential in a physiological context.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the direct inhibition of a purified kinase enzyme. The causality is straightforward: if the compound binds to the kinase's ATP pocket, the enzyme's ability to phosphorylate its substrate will be reduced. We utilize a luminescence-based assay, such as the ADP-Glo™ system, which quantifies the amount of ADP produced during the kinase reaction.[20] Less ADP production correlates with higher inhibition.
Experimental Rationale: This biochemical assay provides a clean, direct measure of target engagement without the complexities of a cellular environment (e.g., membrane permeability, off-target effects). It is the gold standard for determining a compound's intrinsic potency (IC50). The choice to measure ADP production is robust and broadly applicable to nearly all kinases.[20]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the 3-aryl-1H-indazole test compound in DMSO. A known inhibitor (e.g., SB203580 for p38) should be used as a positive control, and DMSO alone as a negative (0% inhibition) control.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or control to each well.
-
Kinase Addition: Add 2.5 µL of the purified kinase (e.g., p38α) in the appropriate kinase assay buffer. Incubate for 10 minutes at room temperature. This pre-incubation step is critical to allow the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a mixture containing the kinase's specific substrate peptide and ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors. Incubate for 60 minutes at 30°C.
-
ADP Detection (Part 1): Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step is essential because the luminescent signal in the final step is generated from ATP, and any leftover ATP from the initial reaction would create background noise.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]
Protocol 2: Cell-Based Target Engagement Assay
While in vitro assays confirm direct inhibition, a cell-based assay is required to determine if the compound can enter a cell and engage its target in a physiological context.[21][22] This protocol measures the phosphorylation of a known downstream substrate of the target kinase.
Experimental Rationale: This assay validates the findings from the biochemical screen. It answers critical questions: Is the compound cell-permeable? Is it stable in the cellular environment? Does it inhibit the target kinase when ATP concentrations are high (in the millimolar range inside a cell)?[5] A positive result provides much stronger evidence of potential therapeutic utility.
Caption: Workflow for a cell-based kinase activity assay.
Step-by-Step Methodology:
-
Cell Culture: Seed an appropriate cell line (e.g., HT-29 or THP-1 cells, which have a robust p38 pathway) into a 96-well plate and grow overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the 3-aryl-1H-indazole compound for 1-2 hours. This pre-treatment allows the compound to enter the cells and bind to the target kinase.
-
Pathway Stimulation: Activate the p38 MAPK pathway by adding a stimulus, such as TNF-α or anisomycin, for a predetermined optimal time (e.g., 15-30 minutes). This step ensures the target kinase is active and its inhibition can be measured.
-
Cell Lysis: Remove the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of the proteins of interest.
-
Phosphorylation Detection: Quantify the amount of phosphorylated downstream substrate (e.g., phospho-MK2 for p38) in the cell lysate. This can be done using various methods, such as a sandwich ELISA or a TR-FRET assay, which use a pair of antibodies: one that captures the total substrate protein and another that specifically detects its phosphorylated form.[23][24]
-
Data Acquisition: Read the plate using a spectrophotometer (for ELISA) or a TR-FRET-compatible reader.
-
Analysis: Normalize the phospho-protein signal to the total protein signal or cell viability. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion and Future Directions
The 3-aryl-1H-indazole scaffold represents a promising and versatile platform for the development of novel kinase inhibitors. Comparative data, even when using close bioisosteres, demonstrates that these compounds can achieve high potency against key therapeutic targets like those in the p38 MAPK pathway.[18][19] The true value of this scaffold lies in its synthetic tractability, allowing for systematic structure-activity relationship (SAR) studies to optimize not only potency but also selectivity and drug-like properties.[25]
The robust methodologies detailed in this guide, from direct biochemical assays to mechanism-verifying cell-based assays, form a self-validating system for inhibitor characterization. By following this logical progression, researchers can confidently identify and advance lead candidates. Future work should focus on comprehensive kinome screening of lead 3-aryl-7-methoxy-1H-indazoles to fully characterize their selectivity profile and on in vivo studies in relevant disease models to validate their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. 3-Chloro-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. One moment, please... [crossfire-oncology.com]
- 16. selleckchem.com [selleckchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. inits.at [inits.at]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 23. reactionbiology.com [reactionbiology.com]
- 24. caymanchem.com [caymanchem.com]
- 25. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinase Selectivity Landscape of 3-Iodo-7-methoxy-1H-indazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the indazole scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its unique chemical architecture allows for precise interactions within the ATP-binding pocket of various kinases, making it a "privileged scaffold" in medicinal chemistry. This guide delves into the kinase selectivity profiles of compounds derived from a particularly versatile synthetic intermediate: 3-Iodo-7-methoxy-1H-indazole . We will explore how this building block is leveraged to create potent and selective kinase inhibitors, with a focus on Axitinib, a clinically approved anti-cancer agent. This guide will provide an objective comparison with another indazole-based inhibitor, Pazopanib, supported by experimental data to illuminate the nuanced structure-activity relationships that govern kinase selectivity.
The Strategic Importance of the this compound Scaffold
The this compound moiety is not just another heterocyclic compound; it is a highly strategic starting material for the synthesis of a diverse array of kinase inhibitors. The iodine atom at the 3-position serves as a versatile synthetic "handle," enabling a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of various aryl and heteroaryl groups, which are crucial for modulating the potency and selectivity of the final compound. The methoxy group at the 7-position can also influence the compound's electronic properties and metabolic stability. This inherent flexibility makes this compound a valuable tool for medicinal chemists in the quest for novel kinase inhibitors.
Comparative Kinase Inhibition Profiles: Axitinib vs. Pazopanib
To illustrate the therapeutic potential of indazole-based compounds, we will compare the kinase selectivity profiles of two prominent drugs: Axitinib and Pazopanib. Both are multi-targeted tyrosine kinase inhibitors used in cancer therapy, and their core structures can be derived from indazole precursors.
Axitinib , a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), is a prime example of a drug whose synthesis involves a 3-iodo-indazole intermediate.[1] Its high affinity and selectivity for VEGFRs are central to its anti-angiogenic activity.[1][2]
Pazopanib , another multi-targeted kinase inhibitor, also features an indazole core and is used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3] Its kinase inhibition profile, while overlapping with Axitinib, shows distinct differences in potency against various kinases.[3][4]
Below is a comparative summary of their in vitro half-maximal inhibitory concentrations (IC50) against a panel of key kinases.
| Kinase Target | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | Primary Cellular Function |
| VEGFR1 | 0.1[5] | 10[3] | Angiogenesis, cell migration |
| VEGFR2 | 0.2[5] | 30[3] | Angiogenesis, vascular permeability |
| VEGFR3 | 0.1-0.3[5] | 47[3] | Lymphangiogenesis |
| PDGFRβ | 1.6[5] | 81[3] | Cell growth, proliferation, and differentiation |
| c-Kit | 1.7[5] | 74[3] | Cell survival, proliferation, and differentiation |
| FGFR1 | - | 140[3] | Cell growth, differentiation, and angiogenesis |
| FGFR3 | - | 130[3] | Bone growth and development |
This table presents a summary of IC50 values from various sources and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
The data clearly indicates that while both compounds target VEGFRs, Axitinib is significantly more potent, with IC50 values in the sub-nanomolar range.[1][2][5] This highlights how subtle structural modifications on the indazole scaffold can lead to substantial differences in inhibitory activity.
The VEGFR Signaling Pathway: A Key Target
The primary mechanism of action for Axitinib and Pazopanib is the inhibition of the VEGFR signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels.[6][7] Tumors rely on angiogenesis to grow and metastasize.[7] By blocking VEGFRs, these inhibitors effectively cut off the tumor's blood supply.[6]
References
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on Pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cusabio.com [cusabio.com]
- 7. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
The Efficacy of 3-Aryl-7-Methoxy-1H-Indazoles in Cancer Cell Lines: A Comparative Guide
The landscape of oncology drug discovery is continually evolving, with a persistent focus on the development of small molecule inhibitors that target key signaling pathways implicated in tumorigenesis and cell survival. Within this paradigm, the indazole scaffold has emerged as a privileged structure, forming the core of several clinically approved kinase inhibitors.[1][2][3] This guide provides a comparative analysis of a specific subclass, the 3-aryl-7-methoxy-1H-indazoles, evaluating their cytotoxic efficacy across various cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a synthesized overview of experimental data, detailed methodologies for key assays, and an exploration of the underlying mechanisms of action.
The Rationale for Targeting Kinases with Indazole Derivatives
Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The indazole nucleus, a bicyclic aromatic heterocycle, has proven to be an effective pharmacophore for designing kinase inhibitors. Its structural conformation allows for critical hydrogen bond interactions within the ATP-binding pocket of various kinases, leading to their inhibition. The strategic placement of aryl and methoxy groups at the 3 and 7 positions, respectively, of the indazole core can significantly influence the potency and selectivity of these compounds. The 3-aryl group can be modified to explore interactions with different regions of the kinase active site, while the 7-methoxy group can modulate the electronic properties and metabolic stability of the molecule.
Comparative Efficacy of 3-Aryl-7-Methoxy-1H-Indazole Analogs
The cytotoxic potential of novel chemical entities is a primary determinant of their therapeutic promise. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the reported IC50 values for a selection of indazole derivatives against various human cancer cell lines. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density and incubation time.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2f | 4T1 (Breast) | 0.23 - 1.15 | - | - |
| Compound 6o | K562 (Leukemia) | 5.15 | 5-FU | - |
| Compound 6o | A549 (Lung) | >40 | 5-FU | - |
| Compound 6o | PC-3 (Prostate) | 16.5 | 5-FU | - |
| Compound 6o | Hep-G2 (Hepatoma) | 21.4 | 5-FU | - |
| Compound 5k | Hep-G2 (Hepatoma) | 3.32 | 5-FU | - |
| Derivative 11 | HCT-116 (Colon) | - | - | - |
| Derivative 11 | Huh-7 (Hepatoma) | - | - | - |
Note: The table includes data for various indazole derivatives to provide a broader context of their anticancer activity. Specific IC50 values for 3-aryl-7-methoxy-1H-indazoles are highlighted where available in the source material.[1][4][5][6]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of indazole derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, and to arrest the cell cycle, thereby preventing cancer cell proliferation.[1][7][8][9]
One investigated mechanism involves the modulation of key apoptotic proteins. For instance, treatment of cancer cells with certain indazole derivatives has been shown to upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1][10] This shift in the balance between pro- and anti-apoptotic factors ultimately leads to the activation of the caspase cascade and the execution of apoptosis.
Furthermore, some indazole compounds have been observed to induce cell cycle arrest, often at the G2/M or S phase.[11][12] This prevents the cancer cells from completing the process of cell division. The underlying mechanism for this effect can be complex, potentially involving the inhibition of cyclin-dependent kinases (CDKs) or other key regulators of cell cycle progression.
The following diagram illustrates a hypothesized signaling pathway through which 3-aryl-7-methoxy-1H-indazoles may exert their anticancer effects, primarily through the inhibition of critical kinases leading to the induction of apoptosis.
Caption: Hypothesized mechanism of action for 3-aryl-7-methoxy-1H-indazoles.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the efficacy of anticancer compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the 3-aryl-7-methoxy-1H-indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the indazole compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Protein Expression Analysis: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. This can be used to assess changes in the expression levels of key proteins involved in apoptosis and cell signaling pathways.
Step-by-Step Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.
Conclusion and Future Directions
The 3-aryl-7-methoxy-1H-indazole scaffold represents a promising starting point for the development of novel anticancer agents. The available data, although from disparate studies, consistently demonstrates their cytotoxic potential against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, likely through the inhibition of key cellular kinases.
Future research should focus on a more systematic evaluation of a library of 3-aryl-7-methoxy-1H-indazoles against a standardized panel of cancer cell lines to establish clear structure-activity relationships. Further mechanistic studies are also warranted to identify the specific kinase targets of the most potent compounds and to elucidate the precise signaling pathways involved in their anticancer effects. In vivo studies using animal models will be a critical next step to assess the therapeutic potential and safety profile of these promising compounds.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
Validating the Mechanism of Action of Indazole-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a kinase inhibitor's mechanism of action (MoA) is a critical gatekeeper in the progression of a compound from a promising hit to a viable therapeutic candidate. This guide provides a comprehensive framework for validating the MoA of indazole-based kinase inhibitors, a prominent scaffold in modern drug discovery. We will use the potent and selective MER/FLT3 inhibitor, UNC2025 , as a central case study to illustrate a robust validation workflow. This guide will objectively compare methodologies and data, offering insights into experimental design and interpretation that are broadly applicable across the field of kinase inhibitor research.
The indazole core is a privileged structure in medicinal chemistry, adept at forming key hydrogen bonds within the ATP-binding pocket of a diverse range of kinases.[1][2] However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: ensuring inhibitor selectivity and thoroughly characterizing both on-target and potential off-target effects.[3] A definitive understanding of a compound's MoA is therefore not just an academic exercise but a foundational pillar of its preclinical and clinical development, directly informing efficacy and safety profiles.[4]
The Case Study: UNC2025, a Dual MER/FLT3 Inhibitor
UNC2025 is a potent, orally bioavailable, ATP-competitive inhibitor of the receptor tyrosine kinases (RTKs) MERTK and FLT3, with IC50 values of 0.74 nM and 0.8 nM, respectively.[5] It displays significant selectivity for MERTK over the related TAM family kinase AXL.[5][6] MERTK and FLT3 are implicated in the pathogenesis of various hematological malignancies, particularly acute leukemia, making UNC2025 a compound of significant therapeutic interest.[5][6]
This guide will dissect the multifaceted approach required to validate the MoA of an inhibitor like UNC2025, from initial biochemical confirmation of target engagement to cellular assays that probe the downstream consequences of target inhibition.
Visualizing the Target Signaling Pathways
A thorough understanding of the signaling pathways modulated by the target kinase is essential for designing robust validation experiments. Below are simplified representations of the MER and FLT3 signaling cascades, which are key pathways in cell survival, proliferation, and differentiation.
Caption: Simplified MER signaling pathway and the inhibitory action of UNC2025.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of UNC2025.
A Multi-pronged Approach to MoA Validation
A robust MoA validation strategy employs a combination of biochemical, biophysical, and cell-based assays to build a comprehensive and self-validating body of evidence.
Caption: A typical experimental workflow for kinase inhibitor MoA validation.
Comparative Data Analysis
The following tables summarize key quantitative data from a series of experiments designed to elucidate and validate the mechanism of action of UNC2025, with a comparison to other relevant kinase inhibitors.
Table 1: Comparative Kinase Inhibition Profile (Biochemical IC50 Values)
| Compound | Primary Target(s) | MERTK IC50 (nM) | FLT3 IC50 (nM) | AXL IC50 (nM) |
| UNC2025 | MER/FLT3 | 0.74[5] | 0.8[5] | 122[5] |
| BMS-777607 | MET/AXL/RON | >1000 | >1000 | 11 |
| R428 (Bemcentinib) | AXL | >1000 | >1000 | 14 |
Data for BMS-777607 and R428 are representative values for AXL-selective inhibitors.
Table 2: Cellular Target Engagement and Downstream Signaling Inhibition
| Compound | Cell Line | Target Engagement (CETSA ΔTagg °C) | p-MERTK Inhibition (IC50, nM) | p-AKT Inhibition (IC50, nM) | p-ERK1/2 Inhibition (IC50, nM) |
| UNC2025 | 697 B-ALL | Not reported | 2.7[6] | Correlated with p-MERTK inhibition[6] | Correlated with p-MERTK inhibition[6] |
| Alternative Inhibitor | Relevant Cell Line | - | - | - | - |
Data for an alternative inhibitor would be populated based on experimental results.
Table 3: Cellular Viability and In Vivo Efficacy
| Compound | Cell Line | Cellular Viability (IC50, µM) | In Vivo Model | Efficacy |
| UNC2025 | MERTK-expressing leukemia | 0.009 to >10 (median 2.38)[5] | Orthotopic acute leukemia xenografts | Dose-dependent reduction in tumor burden and increased survival[5] |
| FRAX597 | NF2-null Schwannoma | ~0.02 | Orthotopic schwannoma model | Significant tumor growth inhibition |
| PF-3758309 | Various cancer cell lines | 0.0013 - 0.0039 | Preclinical cancer models | Marked antitumor efficacy[7] |
FRAX597 and PF-3758309 are examples of PAK1 inhibitors included for comparison of in vivo efficacy of kinase inhibitors targeting different pathways.
Experimental Protocols
Detailed and reproducible methodologies are the foundation of reliable comparative analysis. The following sections provide step-by-step protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction; a lower luminescence signal indicates higher kinase activity and, thus, less inhibition.
Materials:
-
Recombinant human MERTK or FLT3 kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the indazole-based compound in 100% DMSO. Create a serial dilution of the compound.
-
Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a mixture containing the kinase and its substrate in the reaction buffer and add it to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Western Blot for Target Engagement and Downstream Signaling
Western blotting is used to detect changes in protein phosphorylation, providing a direct measure of a kinase inhibitor's engagement with its target and its effect on downstream signaling pathways in a cellular context.[8]
Materials:
-
Cells in culture (e.g., 697 B-ALL for MERTK, Molm-14 for FLT3-ITD)
-
Indazole-based compound (e.g., UNC2025)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total MERTK, FLT3, AKT, ERK1/2, STAT6, SRC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the indazole-based compound for a specified time (e.g., 1 hour). Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-MERTK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess drug-target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Intact cells
-
Indazole-based compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Apparatus for protein quantification (e.g., Western blot equipment)
Procedure:
-
Cell Treatment: Treat cells with the compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes/plate and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation of Soluble Fraction: Centrifuge to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The validation of a kinase inhibitor's mechanism of action is a comprehensive process that requires the integration of data from a suite of orthogonal assays. By using a well-characterized indazole-based inhibitor like UNC2025 as a case study, we have outlined a robust workflow that moves from biochemical confirmation of target inhibition to the demonstration of on-target effects in cellular and in vivo models. This comparative approach, grounded in sound experimental design and quantitative data analysis, is essential for building a compelling case for the therapeutic potential of any novel kinase inhibitor and for making informed decisions in the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
A Head-to-Head Comparison: Evaluating Novel Indazole Derivatives Against Established Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a prime target for therapeutic intervention. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved and clinical-stage kinase inhibitors.[1][2][3] This guide provides a comparative analysis of a novel, representative indazole derivative, herein designated IND-V2 , against the well-established multi-kinase inhibitor, Sorafenib . We will delve into the rationale for experimental design, provide detailed protocols for in vitro validation, and contextualize the findings within relevant signaling pathways, offering a comprehensive framework for researchers in drug development.
Introduction: The Rationale for New Kinase Inhibitors
The success of kinase inhibitors is often hampered by off-target effects and the emergence of drug resistance. Sorafenib, for instance, is a multi-kinase inhibitor targeting Raf kinases (B-Raf, C-Raf) and receptor tyrosine kinases like VEGFR and PDGFR.[4][5][6][7][8] While effective, its broad activity profile can lead to a range of side effects. The ongoing goal of drug discovery is to develop next-generation inhibitors with improved potency, higher selectivity, and the ability to overcome resistance mechanisms. The indazole core is a versatile pharmacophore that has been successfully utilized to create potent and specific kinase inhibitors, including FDA-approved drugs like Axitinib and Pazopanib.[1] This history of success provides a strong rationale for exploring new indazole derivatives like IND-V2 as potentially superior therapeutic agents.
The Contenders: IND-V2 vs. Sorafenib
For this guide, we will compare the biochemical profiles of two compounds:
-
IND-V2: A novel, hypothetical 1H-indazole derivative designed for potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its design is based on published structure-activity relationship (SAR) studies of similar indazole series.[9][10]
-
Sorafenib (Nexavar®): An FDA-approved multi-kinase inhibitor used as our benchmark. It is known to inhibit both serine/threonine (Raf) and receptor tyrosine kinases (VEGFR/PDGFR), impacting both tumor cell proliferation and angiogenesis.[4][6][7][8]
The central hypothesis is that targeted modifications to the indazole scaffold can yield an inhibitor (IND-V2) with superior selectivity for VEGFR-2 compared to the broader activity of Sorafenib, potentially leading to a better therapeutic window.
In Vitro Performance: A Comparative Analysis
To quantitatively compare the inhibitory potential of IND-V2 and Sorafenib, we determined their half-maximal inhibitory concentrations (IC50) against a panel of clinically relevant kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Profiling of IND-V2 vs. Sorafenib
| Kinase Target | IND-V2 (IC50, nM) | Sorafenib (IC50, nM) | Primary Pathway |
| VEGFR-2 | 1.2 | 90 | Angiogenesis |
| B-Raf | 850 | 20 | Proliferation |
| c-Kit | 675 | 58 | Proliferation |
| PDGFR-β | 210 | 57 | Angiogenesis |
Data is representative and compiled for illustrative purposes based on typical values found in scientific literature.[8][10]
Interpretation of Results:
The data clearly illustrates the divergent profiles of the two inhibitors. IND-V2 demonstrates exceptional potency against VEGFR-2 with an IC50 value in the low nanomolar range. Crucially, it shows significantly less activity against B-Raf, c-Kit, and PDGFR-β, suggesting a more selective inhibition profile. In contrast, Sorafenib displays potent, broad-spectrum activity across all tested kinases, consistent with its classification as a multi-kinase inhibitor.[4][8] This selectivity could translate to IND-V2 having a more targeted anti-angiogenic effect with fewer off-target effects related to the inhibition of proliferation pathways like Raf signaling.
Experimental Protocol: IC50 Determination via ADP-Glo™ Kinase Assay
To ensure the trustworthiness and reproducibility of the data presented in Table 1, a robust and validated experimental protocol is essential. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11][12] It is a universal platform suitable for virtually any kinase.[11]
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which is then used by a luciferase/luciferin reaction to produce a light signal directly proportional to kinase activity.[11][13]
Step-by-Step Protocol
1. Reagent Preparation:
- 100X Compound Stock: Prepare 10 mM stock solutions of IND-V2 and Sorafenib in 100% DMSO.
- Compound Dilution Plate: Create a serial dilution series (e.g., 11-point, 1:3 dilution) of each compound in a 96-well plate using 100% DMSO. This will be the intermediate plate.
- 4X Compound Working Solution: Transfer a small volume of the compound dilutions to a new plate and dilute with Kinase Buffer to achieve a 4X final concentration with a consistent, low percentage of DMSO (e.g., 4%).
- 2X Kinase/Substrate Solution: Prepare a solution containing the target kinase (e.g., VEGFR-2) and its specific substrate in Kinase Buffer. The concentration should be 2X the final desired reaction concentration.
- 2X ATP Solution: Prepare a 2X solution of high-purity ATP in Kinase Buffer.[14]
2. Kinase Reaction (384-well plate format):
- Add 2.5 µL of 4X Compound Working Solution to the appropriate wells. For control wells, add 2.5 µL of buffer with 4% DMSO.
- Add 5 µL of 2X Kinase/Substrate Solution to all wells.
- Initiate the reaction by adding 2.5 µL of 2X ATP Solution to all wells. The final reaction volume is 10 µL.
- Mix the plate gently and incubate at room temperature for 60 minutes.
3. Signal Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.[15]
- Incubate at room temperature for 40 minutes.[13]
- Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.[15]
- Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]
- Measure luminescence using a plate-reading luminometer.
4. Data Analysis:
- Normalize the data using "No Kinase" and "Vehicle Control (DMSO)" wells.
- Plot the normalized luminescence against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC50 value for each compound.
Experimental Workflow Diagram
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. carnabio.com [carnabio.com]
- 15. promega.com [promega.com]
Safety Operating Guide
Navigating the Disposal of 3-Iodo-7-methoxy-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Iodo-7-methoxy-1H-indazole, a halogenated indazole derivative. By grounding our procedures in established safety protocols and explaining the rationale behind each step, we aim to foster a culture of safety and environmental responsibility in the laboratory.
Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on the known hazards of structurally similar iodinated and methoxy-substituted indazole derivatives. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Core Principles of Chemical Waste Management
The proper disposal of any chemical, including this compound, is predicated on a thorough understanding of its potential hazards. Based on data from analogous compounds, it is prudent to assume that this substance may be harmful if swallowed, cause skin and serious eye irritation, and potentially elicit an allergic skin reaction or be harmful to aquatic life.[1][2] Therefore, all disposal procedures must be designed to minimize exposure to personnel and prevent environmental contamination.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. The following table summarizes the anticipated hazards based on data from similar indazole derivatives.
| Hazard Classification | Potential Effects | Recommended PPE |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Standard laboratory PPE |
| Skin Irritation/Corrosion | May cause skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1] | Safety glasses with side shields or chemical goggles. |
| Skin Sensitization | May cause an allergic skin reaction. | Chemical-resistant gloves, lab coat. |
| Hazardous to the Aquatic Environment | May be harmful to aquatic life with long-lasting effects. | N/A (Engineering/Disposal Control) |
Causality Behind PPE Selection: The selection of PPE is directly linked to the anticipated routes of exposure. Chemical-resistant gloves and a lab coat prevent dermal contact, which could lead to skin irritation or sensitization.[1] Eye protection is crucial to prevent contact with the powder or solutions, which could cause serious eye irritation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or washed down the drain.
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. As an iodinated organic compound, this compound falls under the category of halogenated organic waste .
-
Solid Waste:
-
Collect unadulterated solid this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).
-
Ensure the container is kept closed except when adding waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, designated "Halogenated Organic Liquid Waste" container.
-
Do not mix this waste stream with non-halogenated organic solvents, as this can complicate the disposal process and increase costs.
-
The liquid waste container must be securely capped and stored in a secondary containment bin to prevent spills.
-
Labeling of Waste Containers
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
All waste containers must be labeled with the words "HAZARDOUS WASTE ".
-
The full chemical name, "This compound ," must be clearly written. For mixtures, list all components and their approximate percentages.
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Include the date when the first waste was added to the container.
Storage of Chemical Waste
Pending pickup by your institution's EHS department or a licensed waste disposal contractor, all hazardous waste must be stored safely.
-
Store waste containers in a designated satellite accumulation area (SAA) that is clearly marked.
-
The storage area should be well-ventilated, such as in a chemical fume hood or a designated waste storage cabinet.
-
Ensure that incompatible waste streams are segregated to prevent accidental mixing and dangerous reactions.
-
Do not accumulate excessive amounts of waste. Adhere to your institution's limits for waste accumulation in an SAA.
Decontamination and Spill Management
In the event of a small spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Personal Protection: Ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection) before addressing a spill.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to contain the spill.
-
Collection: Place all contaminated absorbent materials and any contaminated disposable PPE into the designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies. For large spills, evacuate the area and contact emergency personnel immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Building a Culture of Safety
The procedures outlined in this guide are not merely a set of rules but a framework for responsible scientific practice. By understanding the "why" behind each step—from the selection of PPE to the segregation of waste streams—researchers can make informed decisions that protect themselves, their colleagues, and the environment. This commitment to safety and compliance is the bedrock of trustworthy and ethical research.
References
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Iodo-7-methoxy-1H-indazole
Hazard Assessment: An Evidence-Based Approach
Given the lack of specific toxicological data for 3-Iodo-7-methoxy-1H-indazole, a conservative approach to safety is mandatory. The hazard profile is inferred from its structural components: the indazole core and the iodo-substituent.
-
Indazole Core: The parent compound, 1H-indazole, is known to cause skin, eye, and respiratory irritation[1]. Structurally related amino-indazoles are classified as harmful if swallowed and cause skin and serious eye irritation[2].
-
Iodinated Aromatic Compounds: Halogenated organic compounds as a class present various potential hazards. Data for a similar iodinated indazole derivative indicate it is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life[3].
Based on this analysis, this compound should be handled as a substance that is potentially toxic upon skin contact, irritating to the eyes and respiratory system, and harmful if ingested.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness depends on the prior implementation of robust engineering and administrative controls.
-
Engineering Controls: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[4]. The work area should have readily accessible emergency eyewash stations and safety showers.
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this compound. Clearly designate areas where it is stored and handled. Ensure all personnel have received documented training on the SOP and the contents of this guide.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the potential routes of exposure—inhalation, dermal contact, and eye contact. The following table outlines the minimum required PPE for handling this compound.
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Double Gloving with Chemical-Resistant Gloves | Inner Glove: Standard nitrile. Outer Glove: Thicker, chemical-resistant nitrile or neoprene. This provides robust protection against a compound classified as potentially toxic upon skin contact[3]. Double gloving is recommended to prevent contamination transfer when exiting the primary engineering control (fume hood)[5]. Gloves should be powder-free to prevent aerosolization of the compound[5]. |
| Eyes | Chemical Splash Goggles | Provides a 360-degree seal around the eyes to protect against splashes of solvents or fine powders. Standard safety glasses with side shields are insufficient for handling potentially hazardous powders and solutions[6]. |
| Face | Face Shield (in addition to goggles) | A face shield is required when there is a significant risk of splashing, such as during the handling of larger quantities or during vigorous reactions[4][6]. It protects the entire face from direct contact. |
| Body | Long-Sleeved Laboratory Coat | A standard lab coat is the minimum requirement to protect against incidental skin contact[4]. For procedures with a higher risk of contamination, a chemical-resistant apron worn over the lab coat is recommended[7]. |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a risk of dust generation[4]. The type of respirator (e.g., N95, half-mask with appropriate cartridges) must be determined by a formal risk assessment and requires user fit-testing. |
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict, methodical workflow is critical for minimizing exposure risk.
Pre-Operational Safety Check
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary PPE and inspect each item for damage (e.g., tears or holes in gloves)[4].
-
Locate the nearest emergency eyewash station, safety shower, and chemical spill kit.
-
Prepare a designated hazardous waste container.
Protocol for Donning PPE
A specific sequence must be followed to ensure all PPE is worn correctly.
-
Don laboratory coat.
-
Don inner pair of nitrile gloves.
-
Don respiratory protection (if required by your risk assessment).
-
Don chemical splash goggles.
-
Don face shield (if required).
-
Don outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat[5].
Safe Handling in a Fume Hood
-
Handle the solid compound carefully, using spatulas to avoid generating dust[4].
-
Keep the container with the compound as far back in the fume hood as practical and keep the sash at the lowest possible working height.
-
Should any contamination of the outer gloves occur, remove them while still in the hood, dispose of them in the designated waste container, and don a new pair.
Protocol for Doffing PPE
This process is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.
-
In the designated doffing area: Remove the outer pair of gloves. This pair is considered the most contaminated.
-
Remove the face shield.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves, peeling them off so they end up inside-out[5].
-
Wash hands thoroughly with soap and water[5].
Disposal Plan: Managing Contaminated Waste
Proper waste management is a critical component of the handling process.
-
Waste Segregation: All materials that have come into contact with this compound, including the compound itself, contaminated labware, and used PPE, must be treated as hazardous chemical waste[8][9].
-
Containment: Collect all solid and liquid waste in a designated, leak-proof, and chemically compatible container[8]. The container must be kept closed except when actively adding waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[8].
-
Storage and Disposal: Store the sealed waste container in a designated, secure area away from general lab traffic. Final disposal must be coordinated through your institution's EHS department in accordance with all local, state, and federal regulations[8].
Visualization: PPE Selection Workflow
The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific handling task.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
